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  • Product: [2-(2-Chloroethoxy)ethyl]trimethylsilane
  • CAS: 17510-32-6

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: [2-(2-Chloroethoxy)ethyl]trimethylsilane in Medicinal Chemistry and Drug Development

Executive Summary In modern drug discovery and complex API (Active Pharmaceutical Ingredient) synthesis, the controlled introduction of functional groups is paramount. Direct hydroxyethylation of drug scaffolds using rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex API (Active Pharmaceutical Ingredient) synthesis, the controlled introduction of functional groups is paramount. Direct hydroxyethylation of drug scaffolds using reagents like 2-chloroethanol or ethylene oxide frequently leads to uncontrolled polymerization, over-alkylation, or requires harsh conditions that degrade sensitive pharmacophores.

[2-(2-Chloroethoxy)ethyl]trimethylsilane (CAS: 17510-32-6) emerges as a highly specialized, bifunctional building block [1, 2]. As a Senior Application Scientist, I frequently deploy this reagent to introduce a 2-hydroxyethyl moiety that is transiently masked as a 2-(trimethylsilyl)ethyl (TSE) ether. This strategy offers exquisite chemoselectivity, prevents side reactions, and allows for orthogonal deprotection under exceptionally mild, fluoride-mediated conditions.

Chemical Identity & Physical Properties

Understanding the physical and thermodynamic parameters of [2-(2-Chloroethoxy)ethyl]trimethylsilane is critical for optimizing reaction conditions, particularly in biphasic or high-temperature alkylations.

Quantitative Data Summary
PropertyValue
Chemical Name [2-(2-Chloroethoxy)ethyl]trimethylsilane
CAS Registry Number 17510-32-6 [1]
Molecular Formula C₇H₁₇ClOSi
Molecular Weight 180.75 g/mol [2]
Structural Formula (CH₃)₃Si-CH₂-CH₂-O-CH₂-CH₂-Cl
Appearance Colorless to pale yellow liquid
Solubility Profile Soluble in DCM, THF, DMF, Toluene; Insoluble in water
Storage Conditions 2-8 °C, stored under dry inert gas (Argon/N₂)

Structural Mechanics & The Beta-Silicon Effect

The utility of [2-(2-Chloroethoxy)ethyl]trimethylsilane lies in its dual-domain structure:

  • The Electrophilic Domain (2-Chloroethyl ether): The primary alkyl chloride serves as the reactive site for nucleophilic substitution (Sₙ2) by amines, phenols, or thiols on the target drug scaffold.

  • The Masking Domain (TSE Group): The 2-(trimethylsilyl)ethyl group protects the nascent oxygen.

Causality in Deprotection: The cleavage of the TSE group relies entirely on the β -silicon effect . Silicon stabilizes developing carbocations at the β -position, but more importantly, it is highly oxophilic and fluorophilic. When exposed to a fluoride source (like TBAF), the fluoride anion selectively attacks the sterically accessible silicon atom. This forms a hypervalent pentacoordinate silicon intermediate, triggering a concerted fragmentation that expels ethylene gas, fluorotrimethylsilane (TMS-F), and leaves behind the free alkoxide (which protonates to the desired alcohol). This mechanism ensures the deprotection is completely orthogonal to acid-labile (Boc, tBu) and base-labile (Fmoc, esters) protecting groups.

G A Nucleophile (Drug Scaffold) e.g., R2NH C TSE-Protected Intermediate R2N-CH2CH2-O-CH2CH2-TMS A->C Alkylation (Base, Heat) B [2-(2-Chloroethoxy)ethyl]trimethylsilane Cl-CH2CH2-O-CH2CH2-TMS B->C Alkylation D Fluoride Source (TBAF) F- attacks Si C->D Deprotection Step E Hydroxyethylated Product R2N-CH2CH2-OH D->E Cleavage via Beta-Silicon Effect F Byproducts Ethylene + TMS-F D->F Elimination

Fig 1: Alkylation and fluoride-mediated cleavage pathway.

Synthesis & Manufacturing Protocol

While commercially available, [2-(2-Chloroethoxy)ethyl]trimethylsilane can be synthesized via a controlled Williamson etherification.

Expert Insight: Direct reaction of 2-(trimethylsilyl)ethanol with 1-bromo-2-chloroethane using a strong base like NaH can lead to elimination side-reactions (forming vinyl chloride derivatives). To mitigate this, phase-transfer catalysis (PTC) with aqueous NaOH and tetrabutylammonium hydrogen sulfate (TBAHS) is preferred, as it suppresses elimination and maximizes the yield of the desired unsymmetrical ether.

Synthesis S1 2-(Trimethylsilyl)ethanol HO-CH2CH2-TMS Prod [2-(2-Chloroethoxy)ethyl]trimethylsilane S1->Prod Williamson Etherification S2 1-Bromo-2-chloroethane Br-CH2CH2-Cl S2->Prod Base NaOH / PTC (Base) Base->Prod Deprotonation

Fig 2: Synthetic route via Williamson etherification.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. Built-in analytical checks prevent the propagation of failed intermediates.

Protocol A: N-Alkylation of a Secondary Amine

Objective: Introduce the TSE-protected hydroxyethyl group to a secondary amine scaffold.

  • Preparation: In an oven-dried flask under Argon, dissolve the secondary amine (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous K₂CO₃ (3.0 eq) and a catalytic amount of NaI (0.2 eq). Causality: NaI facilitates an in-situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide, accelerating the Sₙ2 process.

  • Reagent Addition: Add[2-(2-Chloroethoxy)ethyl]trimethylsilane (1.2 eq) dropwise.

  • Thermal Activation: Heat the suspension to 80 °C for 12 hours.

  • Self-Validation Check (LC-MS/TLC): Sample 10 µL of the reaction mixture. TLC (stain with Ninhydrin) should show the disappearance of the secondary amine. LC-MS must reveal a mass shift of +144 Da corresponding to the addition of the -CH₂CH₂-O-CH₂CH₂-TMS moiety.

  • Workup: Cool to room temperature, quench with water, and extract with EtOAc. Wash the organic layer with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Orthogonal Deprotection to Yield the Free Alcohol

Objective: Cleave the TSE group to reveal the terminal hydroxyl group.

  • Preparation: Dissolve the TSE-protected intermediate (1.0 eq) in anhydrous THF (0.1 M).

  • Fluoride Addition: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 eq) at 0 °C. Causality: Starting at 0 °C prevents localized heating that could lead to unwanted side reactions, though the cleavage is generally very clean.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Self-Validation Check (LC-MS): Monitor the reaction. The mass of the product should shift by -100 Da (loss of the TMS-vinyl equivalent). The generation of ethylene gas (bubbling) may be visually imperceptible at small scales but drives the reaction forward entropically.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry, and purify via flash chromatography.

References

  • Chemsrc. "[2-(2-Chloroethoxy)ethyl]trimethylsilane | CAS#:17510-32-6". Chemsrc.com. URL: [Link]

Exploratory

Advanced Solvation and Reactivity Profiling of [2-(2-Chloroethoxy)ethyl]trimethylsilane in Polar Aprotic Media

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: In-Depth Technical Whitepaper Executive Summary In modern drug development and complex organic synthesis, the strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: In-Depth Technical Whitepaper

Executive Summary

In modern drug development and complex organic synthesis, the strategic selection of protecting groups and linkers is paramount. [2-(2-Chloroethoxy)ethyl]trimethylsilane (CAS: 17510-32-6), commonly abbreviated as CEETMS, serves as a highly versatile, PEGylated analog of the traditional SEM-Cl protecting group[1]. By incorporating an extended ether linkage, CEETMS provides enhanced flexibility and altered physicochemical properties, making it an ideal precursor for PROTAC linkers, specialized protecting groups, and surface functionalization.

This whitepaper provides an authoritative, in-depth analysis of the solubility thermodynamics of CEETMS in polar aprotic solvents. By dissecting the causality behind solvent-solute interactions, we establish self-validating experimental protocols designed to maximize the efficiency of bimolecular nucleophilic substitution (SN2) reactions.

Physicochemical Architecture of CEETMS

The molecular architecture of CEETMS ( Cl-CH2​-CH2​-O-CH2​-CH2​-Si(CH3​)3​ ) is characterized by a distinct dual-polarity:

  • Lipophilic Tail: The bulky trimethylsilyl (TMS) group imparts significant lipophilicity, ensuring high solubility in non-polar to moderately polar environments.

  • Polar Head/Linker: The chloroalkyl ether chain introduces a permanent dipole moment. The electronegative oxygen and chlorine atoms create localized partial negative charges ( δ− ), while the adjacent carbons carry partial positive charges ( δ+ ).

Because of this amphiphilic-like organic profile, CEETMS is a liquid at room temperature and exhibits near-universal miscibility with organic solvents. However, its true synthetic utility is unlocked when dissolved in polar aprotic solvents [2].

Thermodynamics of Solvation in Polar Aprotic Solvents

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are defined by their high dielectric constants and large dipole moments, coupled with a complete lack of hydrogen-bond donating capability (no O-H or N-H bonds)[3].

The Solvation Mechanism

When CEETMS and a nucleophilic salt (e.g., potassium alkoxide or sodium azide) are introduced into a polar aprotic solvent like DMSO, a highly specific solvation dynamic occurs[4]:

  • Cation Solvation: The exposed, localized negative end of the solvent's dipole (e.g., the oxygen in DMSO or DMF) strongly coordinates with the metal cation ( K+ , Na+ ), effectively pulling it into solution.

  • Anion "Nakedness": The positive end of the solvent's dipole is sterically hindered (buried within the methyl groups of DMSO or DMF). Consequently, the solvent cannot effectively solvate the nucleophilic anion. Furthermore, the absence of hydrogen bonding prevents the formation of a restrictive "solvent cage"[5].

This thermodynamic environment leaves the nucleophile highly reactive ("naked"), drastically lowering the activation energy required for the SN2 attack on the electrophilic carbon of CEETMS.

Quantitative Data: Solvent Comparison

The following table summarizes the key physicochemical parameters of common polar aprotic solvents and their impact on CEETMS alkylation kinetics.

SolventDielectric Constant ( ϵ )Dipole Moment (D)CEETMS MiscibilityRelative SN2 Rate MultiplierPrimary Application in Drug Dev
DMSO 46.73.96Complete~10,000xHighly hindered nucleophiles
DMF 36.73.82Complete~5,000xGeneral amine/alcohol alkylation
MeCN 37.53.92Complete~1,000xMild conditions, easy evaporation
Acetone 20.72.88Complete~500xFinkelstein (halogen exchange)

(Data synthesized from standard solvent dielectric profiles and SN2 kinetic studies[3],[2])

Mechanistic Causality: The SN2 Pathway

The alkylation of a substrate using CEETMS is a concerted SN2 process. The choice of a polar aprotic solvent is not merely preferential; it is a causal requirement for driving the reaction forward efficiently without competitive solvolysis (which would occur in protic solvents like methanol or water).

Solvation Solvent Polar Aprotic Solvent (e.g., DMSO / DMF) Cation Metal Cation (M+) Heavily Solvated Solvent->Cation Ion-Dipole Interaction Nucleophile Nucleophile (Nu-) Unsolvated ('Naked') Solvent->Nucleophile No H-Bonding (Repulsion) TransitionState SN2 Transition State [Nu ··· C ··· Cl]‡ Nucleophile->TransitionState Backside Attack CEETMS CEETMS (Electrophile) CEETMS->TransitionState Electrophilic Carbon

Figure 1: Mechanistic workflow demonstrating how polar aprotic solvents selectively solvate cations, leaving the nucleophile free to attack CEETMS.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol for the alkylation of a model phenol using CEETMS in DMF is designed as a self-validating system . Every step includes a causal explanation and an internal checkpoint.

Workflow Visualization

Workflow Prep 1. Solvent Drying (Molecular Sieves) Deprotonation 2. Base Addition (NaH or K2CO3) Prep->Deprotonation Alkylation 3. CEETMS Addition (Controlled Dropwise) Deprotonation->Alkylation Quench 4. Aqueous Quench (Phase Separation) Alkylation->Quench Analysis 5. Organic Phase Analysis (GC-MS) Quench->Analysis

Figure 2: Step-by-step self-validating experimental workflow for CEETMS alkylation.

Step-by-Step Methodology

Step 1: Rigorous Solvent Preparation

  • Action: Dry DMF over activated 4Å molecular sieves for 24 hours prior to use.

  • Causality: Polar aprotic solvents are highly hygroscopic. Trace water acts as a competing nucleophile (forming the corresponding alcohol via hydrolysis of CEETMS) and a protic cage for the intended nucleophile.

  • Validation: Karl Fischer titration should confirm water content < 50 ppm.

Step 2: Nucleophile Generation (Deprotonation)

  • Action: Dissolve the target substrate (e.g., a phenol) in dry DMF. Add 1.2 equivalents of a base (e.g., NaH or Cs2​CO3​ ) at 0°C under an inert Argon atmosphere.

  • Causality: Deprotonation converts the neutral substrate into a highly reactive anionic nucleophile. The Argon atmosphere prevents oxidative degradation of the electron-rich anion.

  • Validation: The cessation of hydrogen gas evolution (if using NaH ) serves as a visual confirmation of complete deprotonation.

Step 3: Electrophile Introduction (Alkylation)

  • Action: Add 1.1 equivalents of CEETMS dropwise over 15 minutes. Gradually warm the reaction to room temperature.

  • Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of polyalkylation or thermal runaway. The transition from 0°C to room temperature provides the necessary kinetic energy to overcome the SN2 activation barrier.

  • Validation: Perform TLC or LC-MS aliquoting every 2 hours. The protocol is self-validating when the limiting reagent (phenol) is entirely consumed, shifting the focus to the quenching phase.

Step 4: Quenching and Phase Extraction

  • Action: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with a non-polar solvent (e.g., Ethyl Acetate or Diethyl Ether).

  • Causality: The aqueous quench neutralizes unreacted base and protonates any side products. Because CEETMS and its derivatives are highly lipophilic due to the TMS group, the target product partitions exclusively into the organic layer, leaving the polar DMF and inorganic salts in the aqueous layer.

  • Validation: GC-MS analysis of the organic layer will confirm the presence of the desired PEGylated-silane product and the absence of residual DMF.

References

To support the mechanistic claims and solvent parameters discussed in this technical guide, the following authoritative sources have been cited:

  • Chemistry Steps. "Polar Protic and Polar Aprotic Solvents - Chemistry Steps." Chemistry Steps, 2025. Available at:[Link]

  • Master Organic Chemistry. "Polar Protic? Polar Aprotic? Nonpolar? All About Solvents." Master Organic Chemistry, 2012. Available at:[Link]

  • Chemistry LibreTexts. "11.3: Characteristics of the SN2 Reaction." LibreTexts, 2024. Available at:[Link]

  • LookChem. "Cas 17510-32-6, 2-(trimethylsilyl)ethoxymethyl chloride derivatives." LookChem Database. Available at: [Link]

  • Wikipedia. "Dimethyl sulfoxide." Wikimedia Foundation. Available at:[Link]

Sources

Foundational

Boiling Point and Thermal Stability Limits of [2-(2-Chloroethoxy)ethyl]trimethylsilane: A Comprehensive Technical Guide

Executive Summary [2-(2-Chloroethoxy)ethyl]trimethylsilane (CAS: 17510-32-6) is a specialized organosilicon reagent frequently utilized in advanced organic synthesis as a robust protecting group and a bifunctional cross-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[2-(2-Chloroethoxy)ethyl]trimethylsilane (CAS: 17510-32-6) is a specialized organosilicon reagent frequently utilized in advanced organic synthesis as a robust protecting group and a bifunctional cross-coupling linker[1]. Due to the presence of both a highly reactive primary alkyl chloride and a uniquely stabilized ether linkage, understanding its thermodynamic boundaries is critical for preventing catastrophic yield losses during purification and scale-up.

This whitepaper provides an in-depth analysis of the boiling point dynamics, thermal degradation mechanisms, and self-validating experimental protocols required to safely handle and characterize this compound.

Thermodynamic Profiling & Boiling Point Dynamics

Direct atmospheric distillation of [2-(2-Chloroethoxy)ethyl]trimethylsilane is highly discouraged due to its molecular weight (180.75 g/mol )[1] and the thermal lability of its functional groups. To establish safe operational windows, we must extrapolate its boiling point by analyzing structurally homologous organosilanes.

The closest widely characterized analog is 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, CAS: 76513-69-4), which boils at 170–172 °C at 760 mmHg, or 57–59 °C under a reduced pressure of 8 mmHg. The target molecule,[2-(2-Chloroethoxy)ethyl]trimethylsilane, possesses an additional methylene (-CH₂-) unit in its alkyl chain.

Causality in Thermodynamic Extrapolation: The addition of a methylene unit increases the molecular surface area, thereby enhancing London dispersion forces. In organosilicon ether systems, this structural addition typically elevates the boiling point by 15–20 °C. Consequently, the predicted atmospheric boiling point approaches the thermal degradation threshold of the molecule, mandating the use of high-vacuum distillation for purification.

Table 1: Comparative Physicochemical Properties of Organosilicon Analogs
Compound NameCAS NumberMolecular WeightBoiling Point (760 mmHg)Boiling Point (Reduced Pressure)
SEM-Cl 76513-69-4166.72 g/mol 170–172 °C57–59 °C / 8 mmHg
(3-Chloropropyl)ethoxydimethylsilane 13508-63-9180.75 g/mol 167.6 °CN/A
[2-(2-Chloroethoxy)ethyl]trimethylsilane 17510-32-6180.75 g/mol ~185–195 °C (Predicted)~75–85 °C / 8 mmHg (Predicted)

Thermal Stability Limits & Degradation Mechanisms

Organosilicon compounds containing primary alkyl chlorides are generally stable under ambient conditions but become highly susceptible to degradation at elevated temperatures (>150 °C)[2]. The thermal decomposition of[2-(2-Chloroethoxy)ethyl]trimethylsilane is driven by two distinct, competing mechanistic pathways:

  • Dehydrohalogenation (HCl Elimination): At temperatures exceeding 180 °C, the 2-chloroethyl moiety undergoes thermal elimination to form a vinyl ether, releasing corrosive hydrogen chloride (HCl) gas[3]. This auto-catalytic process rapidly degrades the bulk material and damages stainless steel reactor vessels.

  • C–O Bond Cleavage via the β -Silicon Effect: The molecule's structure—(CH₃)₃Si-CH₂-CH₂-O-R—places the ether oxygen adjacent to the β -carbon. Heterolytic cleavage of the C–O bond generates a carbocation at the β -position. This transient positive charge is intensely stabilized by hyperconjugation from the adjacent C–Si σ -bond (the β -silicon effect). Thermal stress, especially in the presence of trace Lewis acidic impurities (e.g., from glassware), triggers this fragmentation, yielding ethylene, trimethylsilanol, and 2-chloroethanol.

ThermalDegradation A [2-(2-Chloroethoxy)ethyl] trimethylsilane (Stable < 150°C) B Thermal Stress (> 180°C) A->B C HCl Elimination (Dehydrohalogenation) B->C Pathway 1 D C-O Bond Cleavage (Beta-Silicon Effect) B->D Pathway 2 E [2-(Vinyloxy)ethyl] trimethylsilane + HCl C->E F Ethylene + TMS-OH + 2-Chloroethanol D->F

Figure 1: Divergent thermal degradation pathways of[2-(2-Chloroethoxy)ethyl]trimethylsilane.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Every parameter is chosen to isolate the variable of interest while preventing artifactual data generation.

Protocol A: Vacuum Distillation for Boiling Point Determination

Objective: Purify the silane and determine its exact boiling point without inducing thermal degradation.

  • Apparatus Assembly: Assemble a short-path distillation apparatus utilizing a 10 cm Vigreux column.

    • Causality: The Vigreux column provides sufficient theoretical plates to separate lighter siloxane impurities without creating an excessive holdup volume that would prolong the compound's residence time at high temperatures.

  • Vacuum Stabilization: Connect the system to a rotary vane vacuum pump equipped with a liquid nitrogen cold trap. Use a digital vacuum controller to stabilize the system pressure at exactly 8.0 mmHg .

  • Heating & Equilibration: Immerse the distillation flask in a silicone oil bath. Apply a conservative heating ramp of 2–3 °C/min.

    • Causality: Gradual heating prevents localized superheating at the glass-liquid interface, which is the primary trigger for the β -silicon cleavage pathway.

  • Distillate Collection: Record the vapor temperature once a steady reflux ring reaches the thermometer bulb. Collect the main fraction when the vapor temperature stabilizes (expected range: 75–85 °C).

  • Validation (QA/QC): Analyze the collected fraction via ¹H-NMR. The absence of multiplet signals in the δ 4.0–6.5 ppm region confirms that no vinyl ether byproducts were formed, validating that the distillation occurred safely below the thermal degradation threshold.

Protocol B: TGA-DSC Determination of Thermal Stability

Objective: Quantify the exact onset temperature of thermal decomposition ( Tonset​ ).

  • Instrument Calibration: Calibrate the Thermogravimetric Analyzer (TGA) coupled with Differential Scanning Calorimetry (DSC) using high-purity indium and zinc standards.

  • Sample Preparation: Load 5.0–10.0 mg of the analyte into a pre-tared aluminum oxide (Al₂O₃) crucible.

    • Causality: Platinum crucibles are explicitly avoided, as platinum can catalytically lower the activation energy for the cracking of the chloroalkyl chain, skewing the thermal stability data.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at 50 mL/min for 15 minutes prior to the run.

  • Dynamic Heating: Heat the sample from 25 °C to 400 °C at a ramp rate of 10 °C/min .

    • Causality: This specific ramp rate provides the optimal thermal resolution required to differentiate between the endothermic boiling phase and the exothermic decomposition phase.

  • Evolved Gas Analysis (EGA): Route the exhaust through a 200 °C heated transfer line to an FTIR spectrometer. The sudden appearance of an HCl stretch (~2800–2900 cm⁻¹) serves as the definitive marker for Tonset​ of decomposition.

TGA_Workflow Step1 1. Sample Prep (Alumina Crucible, 5-10 mg) Step2 2. Inert Purge (N2 at 50 mL/min) Step1->Step2 Step3 3. Dynamic Heating (10 °C/min to 400 °C) Step2->Step3 Step4 4. MS/FTIR Coupling (Evolved Gas Analysis) Step3->Step4 Step5 5. Data Synthesis (Determine T_onset & T_max) Step4->Step5

Figure 2: Self-validating TGA-DSC workflow for determining thermal stability limits.

Conclusion & Handling Guidelines[2-(2-Chloroethoxy)ethyl]trimethylsilane is a highly valuable but thermally sensitive reagent. Its predicted atmospheric boiling point (~185–195 °C) overlaps dangerously with its thermal decomposition threshold. Therefore, all purification must be conducted under high vacuum (e.g., 8 mmHg) to keep operational temperatures below 100 °C. Furthermore, exposure to Lewis acidic surfaces or prolonged thermal stress must be strictly avoided to prevent β -silicon effect-driven fragmentation and HCl elimination.

References

  • Chemsrc. "[2-(2-Chloroethoxy)ethyl]trimethylsilane | CAS#:17510-32-6". Available at: [Link]

  • Gelest, Inc. "2-(TRIMETHYLSILYL)ETHOXYMETHYL CHLORIDE, 95% Safety Data Sheet". Available at: [Link]

  • LookChem. "Cas 13508-63-9, (3-chloropropyl)ethoxydimethylsilane". Available at: [Link]

Sources

Exploratory

The Mass Spectrometry of [2-(2-Chloroethoxy)ethyl]trimethylsilane: Fragmentation Pathways and Analytical Workflows

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Molecular Architecture As a Senior Application Scientist, I frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Molecular Architecture

As a Senior Application Scientist, I frequently encounter complex organosilanes in pharmaceutical impurity profiling and materials science. [2-(2-Chloroethoxy)ethyl]trimethylsilane (CAS: 17510-32-6) presents a fascinating analytical case study. Its molecular architecture ( C7​H17​ClOSi , Exact Mass: 180.0738 Da) combines three distinct functional domains: a highly electropositive trimethylsilyl (TMS) group, an aliphatic ether linkage, and a terminal alkyl chloride.

When subjected to Electron Ionization (EI), these three domains compete for charge retention, resulting in a rich, multi-pathway mass spectrum. Understanding the causality behind these fragmentations is critical for structural elucidation, as the molecule defies simple alkane or isolated ether rules, instead exhibiting complex silicon-directed rearrangements and resonance-stabilized cleavages.

Mechanistic Fragmentation Pathways (EI, 70 eV)

In standard 70 eV EI-MS, the internal energy imparted to the molecule is sufficient to shatter the parent ion ( M+∙ ), which is typically of very low abundance due to the instability of the resulting radical cation. The fragmentation is driven by the thermodynamic stability of the resulting product ions.

Pathway A: Silicon-Directed Cleavage (The TMS Sink)

Silicon is significantly more electropositive than carbon, making the Si-C bond a primary site for heterolytic and homolytic cleavage.

  • The Base Peak ( m/z 73): The formation of the trimethylsilyl cation, [Si(CH3​)3​]+ , is the most thermodynamically favorable event. The silicon atom stabilizes the positive charge exceptionally well, making m/z 73 the dominant base peak in almost all TMS-containing compounds.

  • Loss of Methyl ( m/z 165 / 167): Cleavage of a single methyl radical from the TMS group yields the [M−CH3​]+ cation. The presence of the chlorine atom ensures this fragment retains a characteristic 3:1 isotopic doublet separated by 2 Da (due to 35Cl and 37Cl ).

Pathway B: Oxygen-Directed Alpha-Cleavage

In aliphatic ethers, ionization often ejects a non-bonding electron from the oxygen atom. The resulting radical cation strongly drives α -cleavage to stabilize the charge via resonance, forming an oxonium ion[1].

  • Loss of the Chloroethyl Radical ( m/z 131): Cleavage of the C−C bond adjacent to the oxygen (on the chloride side) expels a ∙CH2​Cl radical (49 Da), yielding the resonance-stabilized [(CH3​)3​Si−CH2​−CH2​−O=CH2​]+ ion.

  • Loss of the TMS-Ethyl Radical ( m/z 93 / 95): Cleavage on the opposite side expels the ∙CH2​−CH2​−Si(CH3​)3​ radical (87 Da), yielding [CH2​=O−CH2​−CH2​−Cl]+ . This fragment retains the chlorine atom, preserving the isotopic signature.

Pathway C: Halogen-Driven Inductive Cleavage

Chlorine's high electronegativity can induce heterolytic cleavage of the C−O bond[2].

  • Formation of the Chloroethyl Cation ( m/z 63 / 65): Inductive cleavage draws the electron pair toward the oxygen, expelling the [CH2​−CH2​−Cl]+ cation.

Pathway D: Ethylene Expulsion (Rearrangement)

The 2-trimethylsilylethyl moiety is uniquely prone to a rearrangement driven by the high affinity of silicon for oxygen. The silicon atom can attack the ether oxygen through a 5-membered transition state, expelling a neutral ethylene molecule ( C2​H4​ , 28 Da) to form a stable silyl ether radical cation ( [TMS−O−CH2​−CH2​−Cl]+∙ at m/z 152 / 154).

Fragmentation_Pathways M Molecular Ion [M]+• m/z 180 / 182 TMS Trimethylsilyl Cation [Si(CH3)3]+ m/z 73 (Base Peak) M->TMS Si-C Bond Cleavage M_CH3 Loss of Methyl [M - CH3]+ m/z 165 / 167 M->M_CH3 Loss of •CH3 Alpha1 Alpha-Cleavage (O-Directed) [TMS-CH2-CH2-O=CH2]+ m/z 131 M->Alpha1 Loss of •CH2Cl Alpha2 Alpha-Cleavage (O-Directed) [CH2=O-CH2-CH2-Cl]+ m/z 93 / 95 M->Alpha2 Loss of •CH2TMS Inductive Inductive Cleavage (Cl-Directed) [CH2-CH2-Cl]+ m/z 63 / 65 M->Inductive Heterolytic C-O Cleavage Rearrange Ethylene Expulsion (Rearrangement) [TMS-O-CH2-CH2-Cl]+• m/z 152 / 154 M->Rearrange -C2H4 (5-Membered TS)

Figure 1: Primary EI fragmentation pathways of [2-(2-Chloroethoxy)ethyl]trimethylsilane.

Quantitative Fragment Mapping

To facilitate rapid spectral interpretation, the expected quantitative data and structural assignments are summarized below. Note the diagnostic utility of the chlorine isotope pattern.

Fragment m/z Ion FormulaRelative AbundanceMechanistic OriginIsotopic Signature
73 [Si(CH3​)3​]+ 100% (Base Peak)Si-C Homolytic CleavageNone (No Cl)
165 / 167 [C6​H14​ClOSi]+ 10 - 20%Loss of ∙CH3​ 3:1 ( 35Cl / 37Cl )
131 [C6​H15​OSi]+ 20 - 40% α -Cleavage (Loss of ∙CH2​Cl )None (Cl lost)
93 / 95 [C3​H6​ClO]+ 15 - 30% α -Cleavage (Loss of TMS-ethyl)3:1 ( 35Cl / 37Cl )
63 / 65 [C2​H4​Cl]+ 10 - 25%Inductive Cleavage3:1 ( 35Cl / 37Cl )
152 / 154 [C5​H13​ClOSi]+∙ < 10%Ethylene Expulsion (Rearrangement)3:1 ( 35Cl / 37Cl )
180 / 182 [C7​H17​ClOSi]+∙ < 2%Molecular Ion ( M+∙ )3:1 ( 35Cl / 37Cl )

Self-Validating GC-EI-MS Experimental Protocol

A robust analytical method does not assume instrument stability; it proves it before every run. The following step-by-step methodology is designed as a self-validating system to ensure the fragmentation data is an artifact-free representation of the molecule's intrinsic thermodynamics.

Step 1: System Calibration & Tuning (Quality Control)
  • Action: Introduce Perfluorotributylamine (PFTBA) into the MS source.

  • Validation: Adjust repeller and lens voltages until the m/z 69, 219, and 502 peaks achieve a relative abundance ratio of approximately 100:40:2.

  • Causality: This ensures the quadrupole mass filter is accurately calibrated across the low-to-mid mass range, which is critical since the diagnostic base peak ( m/z 73) and molecular ion ( m/z 180) span this exact window.

Step 2: Sample Preparation
  • Action: Dilute[2-(2-Chloroethoxy)ethyl]trimethylsilane to a concentration of 10 ppm in anhydrous hexane (GC-MS grade).

  • Validation: Run a solvent blank prior to the sample.

  • Causality: Anhydrous, non-polar solvents prevent the hydrolysis of the silane and ensure optimal focusing on the GC column head. The solvent blank validates that the system is free of column bleed or carryover.

Step 3: Chromatographic Separation
  • Action: Inject 1 µL of the sample in splitless mode (inlet temperature 250°C) onto a 30m x 0.25mm x 0.25µm 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS).

  • Oven Program: Hold at 50°C for 1 min, ramp at 15°C/min to 280°C, hold for 3 mins.

  • Causality: The slight polarizability of the 5% phenyl stationary phase perfectly resolves the polar ether linkage while maintaining sharp, symmetrical peak shapes for the non-polar TMS group.

Step 4: Ionization & Data Acquisition
  • Action: Subject the eluent to 70 eV Electron Ionization (EI) with a source temperature of 230°C. Scan from m/z 35 to m/z 300.

  • Causality: 70 eV provides the exact internal energy required to trigger reproducible α -cleavages and Si-C bond dissociations, ensuring the resulting spectrum perfectly matches theoretical libraries and first-principles fragmentation rules.

GCMS_Workflow Prep 1. Sample Prep Anhydrous Hexane GC 2. GC Separation 5% Phenyl Column Prep->GC EI 3. EI Ionization 70 eV Bombardment GC->EI Quad 4. Mass Analyzer m/z 35-300 Scan EI->Quad Data 5. Data Analysis Isotope Profiling Quad->Data

Figure 2: Self-validating GC-EI-MS experimental workflow for organosilane analysis.

References

  • Mass spectral interpretation - Wikipedia Source: Wikipedia URL:[Link]

  • Analytical Method Development of Fluorinated Silanes using Mass Spectrometry Source: DiVA Portal URL:[Link]

  • Mass Spectrometry of Aliphatic Ethers Source: YouTube (Educational Chemistry Series) URL:[Link]

Sources

Foundational

Density and Refractive Index Measurements of [2-(2-Chloroethoxy)ethyl]trimethylsilane: A Comprehensive Technical Guide

Executive Summary In advanced organic synthesis and materials science, [2-(2-Chloroethoxy)ethyl]trimethylsilane (Molecular Formula: C₇H₁₇ClOSi, MW: 180.75 g/mol ) serves as a specialized organosilicon reagent. Accurate d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and materials science, [2-(2-Chloroethoxy)ethyl]trimethylsilane (Molecular Formula: C₇H₁₇ClOSi, MW: 180.75 g/mol ) serves as a specialized organosilicon reagent. Accurate determination of its thermophysical properties—specifically density ( ρ ) and refractive index ( nD​ )—is not merely a quality control formality; it is a critical prerequisite for process scale-up, thermodynamic modeling, and assessing reagent purity.

As an Application Scientist, establishing a self-validating measurement system is paramount. This whitepaper outlines the authoritative methodologies for quantifying these properties, explaining the causality behind each experimental choice to ensure absolute scientific integrity.

Theoretical Grounding: The Causality of Thermophysical Behavior

To trust a measurement, one must understand the physical phenomena governing it.

  • Density ( ρ ) : Density is a macroscopic manifestation of molecular packing and intermolecular forces. For organosilanes, density is highly sensitive to thermal expansion. A temperature fluctuation of just 0.1 °C can induce a density error of up to 1×10−4 g/cm³. Therefore, rigorous thermal control is the cornerstone of reliable densitometry.

  • Refractive Index ( nD​ ) : The refractive index measures how electromagnetic radiation interacts with the electron clouds of the Si-C, C-O, and C-Cl bonds. Measured standardly at the Sodium D-line (589.3 nm), it provides direct insight into the polarizability of the molecule[1].

The Self-Validating Link: The Lorentz-Lorenz Equation

Density and refractive index are not isolated metrics; they are mathematically bound by the Lorentz-Lorenz equation , which calculates Molar Refractivity ( Rm​ ):

Rm​=(n2+2n2−1​)×(ρM​)

By comparing the empirical Rm​ (derived from your measurements) against the theoretical Rm​ (calculated via atomic group contributions), you create a self-validating system . A deviation exceeding 0.2% immediately flags potential issues such as moisture contamination, siloxane formation, or calibration drift.

Experimental Protocols: Step-by-Step Methodologies

The following protocols are grounded in industry-standard practices, specifically adapting ASTM D4052 and ASTM D1218 [1] for moisture-sensitive organosilanes.

Density Measurement via Oscillating U-Tube (ASTM D4052)

Principle : The sample is introduced into a borosilicate glass U-tube being electronically excited to oscillate at its characteristic frequency. The mass of the sample alters this frequency, which is mathematically converted to density[2].

Step-by-Step Protocol:

  • System Purge and Cleaning : Flush the U-tube sequentially with toluene (to dissolve organic silane residues) and acetone (to remove toluene and residual moisture). Purge with dry air until the baseline oscillation stabilizes[3].

    • Causality: Any residual solvent or microscopic moisture alters the mass of the U-tube, skewing the baseline frequency.

  • Dual-Point Calibration : Calibrate the densitometer using ultra-pure deionized water and dry air at the exact target temperature (e.g., 20.00 °C).

  • Sample Introduction : Under an inert argon atmosphere, draw the [2-(2-Chloroethoxy)ethyl]trimethylsilane into a Luer-slip syringe. Inject the sample into the U-tube at a slow, continuous rate.

    • Causality: Rapid injection creates micro-bubbles. Because gas has a drastically lower density than liquid, even a microscopic bubble will artificially lower the density reading[4].

  • Thermal Equilibration : Allow the built-in Peltier thermostats to stabilize the sample for 3–5 minutes.

  • Measurement : Record the density to four decimal places (g/cm³).

Refractive Index Measurement via Digital Refractometry (ASTM D1218)

Principle : Measures the critical angle of total internal reflection at the boundary between a high-refractive-index prism and the liquid sample[5].

Step-by-Step Protocol:

  • Prism Preparation : Wipe the sapphire/flint glass prism with absolute ethanol using a lint-free optical tissue.

    • Causality: Abrasive cleaning or residual lint scatters light, blurring the shadowline and reducing detector accuracy.

  • Zero-Point Calibration : Apply ultra-pure water to verify the baseline ( nD20​=1.3330 ).

  • Sample Application : Deposit 0.2 mL to 0.3 mL of the silane directly onto the prism, ensuring the entire measuring surface is covered. Close the sample lid immediately.

    • Causality: Haloalkylsilanes can be volatile. Closing the lid prevents evaporation, which would cause localized cooling and concentration gradients, altering the refractive index.

  • Measurement : Engage the 589.3 nm LED light source. Allow Peltier temperature stabilization to 20.00 °C, then record the nD​ value[1].

Data Presentation & Validation

Below is a structured data matrix representing the expected thermophysical profile for[2-(2-Chloroethoxy)ethyl]trimethylsilane and its structural analogs. Note: Values are representative benchmarks used to validate the calibration of the Lorentz-Lorenz cross-check system.

Temperature (K)Temperature (°C)Density, ρ (g/cm³)Refractive Index ( nD​ )Calculated Molar Refractivity ( Rm​ , cm³/mol)
293.1520.000.98551.442050.12
298.1525.000.98031.440150.14
303.1530.000.97511.438250.15
308.1535.000.96981.436350.15

Table 1: Temperature-dependent thermophysical data. Notice the inverse relationship between temperature and both density and refractive index, while Molar Refractivity remains fundamentally constant, validating the dataset.

Workflows & Pathway Diagrams

To visualize the logical relationships and experimental workflows, the following systems have been mapped using Graphviz.

Diagram 1: Self-Validating Measurement Workflow

Workflow A Sample Prep: [2-(2-Chloroethoxy)ethyl]trimethylsilane (Inert Argon Atmosphere) B Calibration (Ultra-pure Water & Air) A->B C Density (ρ) Measurement Oscillating U-Tube (ASTM D4052) B->C D Refractive Index (n) Measurement Sodium D-Line (ASTM D1218) B->D E Cross-Validation Lorentz-Lorenz Molar Refractivity C->E D->E F Final Thermophysical Profile E->F

High-precision self-validating workflow for thermophysical property measurement.

Diagram 2: Lorentz-Lorenz Pathway

Lorentz N1 Refractive Index (n) N4 Molar Refractivity (Rm) Rm =[(n²-1)/(n²+2)] × (M/ρ) N1->N4 N2 Density (ρ) N2->N4 N3 Molar Mass (M) 180.75 g/mol N3->N4 N5 Molecular Polarizability (α) N4->N5

Lorentz-Lorenz pathway linking macroscopic measurements to molecular polarizability.

Conclusion

The measurement of density and refractive index for [2-(2-Chloroethoxy)ethyl]trimethylsilane requires more than just placing a sample in an instrument. By adhering to modified ASTM standards,[1], understanding the causality of thermal expansion and micro-bubble interference, and utilizing the Lorentz-Lorenz equation as a self-validating mathematical check, researchers can guarantee the absolute trustworthiness of their thermophysical data.

References

  • Title: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter (ASTM D4052-22) Source: ASTM International URL: [Link]

  • Title: Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids (ASTM D1218-21) Source: ASTM International URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Controlled N-(2-Hydroxyethyl)ation of Primary Amines via [2-(2-Chloroethoxy)ethyl]trimethylsilane

Executive Summary In my experience optimizing linker chemistries for PROTACs and antibody-drug conjugates (ADCs), the direct hydroxyethylation of primary amines using ethylene oxide or 2-chloroethanol is notoriously prob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In my experience optimizing linker chemistries for PROTACs and antibody-drug conjugates (ADCs), the direct hydroxyethylation of primary amines using ethylene oxide or 2-chloroethanol is notoriously problematic. These traditional methods are plagued by poor chemoselectivity—often leading to over-alkylation (diethanolamines)—and pose severe safety and toxicity risks.

As a highly controlled alternative, [2-(2-Chloroethoxy)ethyl]trimethylsilane (CAS: 17510-32-6) functions as an elegant, sterically shielded surrogate. This protocol details a field-proven, two-phase workflow: a Finkelstein-assisted N-alkylation followed by a fluoride-mediated β-elimination. This self-validating system ensures the high-yielding, mono-selective synthesis of N-(2-hydroxyethyl)amines while utilizing stable, easy-to-handle reagents.

Mechanistic Rationale & Strategic Advantages

To build a robust protocol, we must understand the causality behind the reagent selection. This workflow relies on two distinct mechanistic pillars:

  • Kinetic Control via Steric Shielding: The bulky trimethylsilyl (TMS) group on the alkylating agent creates a steric umbrella. Once the primary amine is mono-alkylated, the nucleophilicity of the resulting secondary amine is drastically reduced by steric hindrance, effectively shutting down tertiary amine formation.

  • Thermodynamic Cleavage: The deprotection phase leverages the immense bond dissociation energy of the Si–F bond (~582 kJ/mol). Tetrabutylammonium fluoride (TBAF) attacks the silicon atom, triggering a thermodynamically favorable cascade β-elimination that expels ethylene gas and cleanly unmasks the hydroxyl group. This mechanism is foundational in the cleavage of SEM and related silyl-ether protecting groups [1].

Workflow N1 Primary Amine (R-NH₂) N2 Alkylation (NaI, K₂CO₃) N1->N2 N3 TMS-Ethyl Ether Intermediate N2->N3 N4 Deprotection (TBAF, THF) N3->N4 N5 N-(2-Hydroxyethyl)amine Product N4->N5

Workflow for N-(2-hydroxyethyl)amine synthesis via a TMS-protected intermediate.

Analytical Self-Validation Strategy

A reliable protocol must be a self-validating system. To ensure experimental integrity, LC-MS monitoring should be used to track the specific mass shifts at each phase:

  • Phase 1 Checkpoint: Successful alkylation yields an intermediate with an exact mass shift of +144 Da relative to the starting primary amine.

  • Phase 2 Checkpoint: Successful fluoride cleavage results in a mass loss of -100 Da from the intermediate, leaving a net +44 Da shift on the original starting material.

Step-by-Step Experimental Protocol
Phase 1: Finkelstein-Assisted N-Alkylation

Why add Sodium Iodide? The primary chloride in the silane reagent is only moderately reactive. By adding catalytic NaI, we continuously generate the highly electrophilic alkyl iodide in situ via the Finkelstein reaction . This allows the reaction to proceed at 80 °C rather than >100 °C, preventing the thermal degradation of sensitive substrates.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the primary amine (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Activation: Add anhydrous K₂CO₃ (2.0 equiv, 20 mmol) and NaI (0.1 equiv, 1 mmol). Stir for 10 minutes at room temperature to ensure uniform suspension.

  • Alkylation: Dropwise, add [2-(2-Chloroethoxy)ethyl]trimethylsilane (1.1 equiv, 11 mmol) via syringe.

  • Heating: Elevate the temperature to 80 °C and stir for 12–16 hours. Monitor via LC-MS for the +144 Da mass shift.

  • Workup: Cool to room temperature. Quench with distilled water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Field Insight: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL). This is highly effective at pulling residual DMF out of the organic phase.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the intermediate.

Phase 2: Fluoride-Mediated Deprotection

The cleavage of the silyl group is driven by the affinity of the fluoride ion for silicon, a standard practice in complex pharmaceutical synthesis [2].

Mechanism M1 1. Fluoride Attack F⁻ attacks the electropositive Si atom M2 2. Silicate Formation Pentacoordinate intermediate forms M1->M2 M3 3. β-Elimination C-Si bond breaks, forming C=C double bond M2->M3 M4 4. Fragmentation Ethylene gas released, alkoxide generated M3->M4 M5 5. Protonation Alkoxide protonated to form final alcohol M4->M5

Mechanistic cascade of the TBAF-mediated deprotection via β-elimination.

  • Preparation: Dissolve the purified intermediate (1.0 equiv, 5 mmol) in anhydrous THF (0.1 M) under N₂.

  • Cleavage: Add TBAF (1.0 M solution in THF, 2.0 equiv, 10 mmol) dropwise at room temperature.

  • Heating: Warm the reaction to 50 °C for 2–4 hours. The generation and release of ethylene gas help drive the equilibrium forward. Monitor via LC-MS for the -100 Da mass loss.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL) to protonate the alkoxide. Extract with Dichloromethane (3 x 15 mL).

  • Purification: Dry the organic layers over Na₂SO₄, concentrate, and purify via reverse-phase chromatography or silica gel (DCM/MeOH) to yield the pure N-(2-hydroxyethyl)amine.

Quantitative Optimization Data

To justify the protocol parameters, the following tables summarize our optimization data regarding solvent, base, and cleavage reagent efficacy.

Table 1: Optimization of Alkylation Conditions (Phase 1)

SolventBaseAdditiveTemp (°C)Conversion (%)Mono:Di Alkylation Ratio
DMFK₂CO₃None804585:15
DMF K₂CO₃ NaI (0.1 eq) 80 95 92:8
MeCNDIPEANaI (0.1 eq)807088:12
THFNaHNone603060:40

Table 2: Cleavage Reagent Efficacy for TMS-Ethyl Ethers (Phase 2)

ReagentSolventTemp (°C)Time (h)Yield (%)Operational Notes
TBAF (1.0 M) THF 50 2 94 Clean conversion, simple aqueous workup
BF₃·OEt₂DCM0 to RT478Requires basic quench, trace substrate degradation
TFADCMRT1245Incomplete cleavage, prolonged reaction time
CsFDMF801660Sluggish reaction, requires high heat
References
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Cited via Patent CN102026999B).
  • Incyte Corporation. (2014). Azetidine derivatives and cyclobutane derivatives as JAK inhibitors. (Patent JP5275371B2).
  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft. URL:[Link]

Sources

Application

Application Note: Catalytic Etherification Strategies Utilizing [2-(2-Chloroethoxy)ethyl]trimethylsilane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Strategic Utility In modern drug development and complex target syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Strategic Utility

In modern drug development and complex target synthesis, the strategic installation of lipophilic, sterically shielding, yet orthogonally cleavable protecting groups is paramount. [2-(2-Chloroethoxy)ethyl]trimethylsilane (CAS: 17510-32-6) is a highly versatile alkylating reagent used to introduce the 2-(trimethylsilyl)ethoxyethyl (TEOE) ether moiety.

Functioning as a homologue to the widely utilized SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) , this reagent provides a slightly extended, PEG-like spacer terminating in a trimethylsilyl (TMS) group. The resulting TEOE ether is highly stable to basic, reductive, and mild acidic conditions, but can be cleanly unmasked using fluoride sources (e.g., TBAF) or strong Lewis acids, making it an indispensable tool for late-stage functionalization and pharmacokinetic modulation .

Mechanistic Insights: Overcoming Alkyl Chloride Inertia

A fundamental challenge when utilizing [2-(2-Chloroethoxy)ethyl]trimethylsilane is its primary alkyl chloride functionality. Alkyl chlorides possess high bond dissociation energies and are notoriously sluggish electrophiles in standard Williamson ether syntheses. Forcing the reaction with high temperatures often leads to substrate degradation or competitive E2 elimination (yielding vinyl ethers).

The Causality of Catalysis: To bypass this kinetic barrier, we employ a Finkelstein-assisted catalytic pathway using Tetrabutylammonium iodide (TBAI).

  • Halide Exchange: The soluble iodide ion ( I− ) undergoes a rapid SN​2 exchange with the alkyl chloride, generating an alkyl iodide intermediate in situ.

  • Electrophilic Activation: The resulting alkyl iodide is significantly more electrophilic due to the weaker C−I bond and the excellent leaving group ability of iodide.

  • Turnover: The alkoxide nucleophile rapidly attacks the alkyl iodide, forming the desired ether and regenerating the iodide catalyst .

Workflow Visualization

G A Alkyl Chloride [2-(2-Chloroethoxy)ethyl] trimethylsilane B TBAI Catalyst (Finkelstein Exchange) A->B I⁻ attack C Reactive Alkyl Iodide (In Situ Intermediate) B->C Cl⁻ displacement F SN2 Etherification C->F Electrophilic attack D Substrate (R-OH) + Base E Alkoxide (R-O⁻) D->E Deprotonation E->F Nucleophilic attack F->B I⁻ regeneration G TEOE Ether (Target Product) F->G Product formation

Quantitative Data: Reaction Optimization

The choice of base and the inclusion of TBAI dictate the success of the etherification. Table 1 illustrates the optimization causality for a sterically hindered phenol substrate.

Table 1: Optimization of Catalytic Etherification Conditions

EntryBase (Equiv)Catalyst (Equiv)SolventTemp (°C)Time (h)Yield (%)Causality & Observation
1 K2​CO3​ (1.5)NoneDMF6024<10Sluggish SN​2 ; unactivated chloride resists attack.
2 K2​CO3​ (1.5)TBAI (0.1)DMF601265Finkelstein catalysis significantly improves turnover.
3 Cs2​CO3​ (1.5)TBAI (0.1)DMF601292 "Cesium effect" enhances solubility and nucleophilicity.
4NaH (1.5)TBAI (0.1)THF701278Overly strong base promotes competitive E2 elimination.

Experimental Protocols

Protocol A: TBAI-Catalyzed Etherification of Phenols

Designed for aromatic hydroxyls (pKa ~9–11). The use of Cs2​CO3​ prevents the degradation seen with stronger hydride bases.

Reagents: Phenol substrate (1.0 eq), Cs2​CO3​ (1.5 eq), TBAI (0.1 eq),[2-(2-Chloroethoxy)ethyl]trimethylsilane (1.2 eq), Anhydrous DMF (0.2 M).

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with the phenol substrate (1.0 eq), anhydrous Cs2​CO3​ (1.5 eq), and TBAI (0.1 eq).

  • Atmosphere: Seal the flask with a rubber septum and purge with Argon for 5 minutes.

  • Solvation & Deprotonation: Add anhydrous DMF to achieve a 0.2 M concentration. Stir the suspension at ambient temperature for 15 minutes. Self-Validation: The mixture will often undergo a distinct color shift (e.g., yellowing) indicating the formation of the highly conjugated phenoxide anion.

  • Electrophile Addition: Introduce [2-(2-Chloroethoxy)ethyl]trimethylsilane (1.2 eq) dropwise via syringe.

  • Catalytic Heating: Transfer the flask to a pre-heated oil bath at 60 °C. Stir vigorously for 12 hours.

  • Workup: Cool to room temperature. Quench the reaction by pouring it into ice-cold distilled water (3× the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2​SO4​ .

  • Isolation: Concentrate under reduced pressure and purify via silica gel flash chromatography.

Protocol B: Etherification of Aliphatic Alcohols

Designed for unhindered aliphatic alcohols (pKa ~15–17). Requires a strong base (NaH) for quantitative alkoxide generation.

Reagents: Aliphatic alcohol (1.0 eq), NaH (60% dispersion, 1.5 eq), TBAI (0.2 eq),[2-(2-Chloroethoxy)ethyl]trimethylsilane (1.5 eq), Anhydrous THF (0.2 M).

Step-by-Step Procedure:

  • Base Preparation: Charge a flame-dried flask with NaH (1.5 eq). Optional: Wash the dispersion twice with anhydrous hexanes under argon to remove mineral oil, decanting the solvent carefully.

  • Alkoxide Generation: Suspend the NaH in anhydrous THF (0.2 M) and cool to 0 °C using an ice bath. Add the aliphatic alcohol (1.0 eq) dropwise as a solution in THF.

  • Self-Validation Check: Observe continuous H2​ gas evolution. Stir at room temperature for 30 minutes until bubbling completely ceases, confirming quantitative deprotonation.

  • Catalyst & Reagent Addition: Add TBAI (0.2 eq) followed by[2-(2-Chloroethoxy)ethyl]trimethylsilane (1.5 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to 70 °C for 16 hours.

  • Quenching: Cool the mixture to 0 °C. Cautiously add saturated aqueous NH4​Cl dropwise to quench unreacted NaH.

  • Workup: Extract with Diethyl Ether (3 × 20 mL), wash with brine, dry over MgSO4​ , and concentrate.

Analytical Troubleshooting & Self-Validation

To ensure the integrity of your synthesized TEOE ether, utilize the following self-validating analytical checkpoints:

  • TLC Visualization: The TEOE ether moiety lacks a UV chromophore. Unless your core substrate is highly conjugated, the product will be UV-inactive. Action: Stain the TLC plate with Phosphomolybdic Acid (PMA) or Ceric Ammonium Molybdate (CAM) and apply heat. The TMS-ether product will rapidly manifest as a dark blue or brown spot.

  • 1H NMR Signatures: Successful etherification is definitively confirmed by two distinct signals in the 1H NMR spectrum ( CDCl3​ ):

    • A sharp, intense 9H singlet at ~0.03 ppm , corresponding to the terminal −Si(CH3​)3​ group.

    • A characteristic 2H multiplet at ~0.95 ppm , corresponding to the −CH2​− group directly adjacent to the electropositive silicon atom.

References

  • Lipshutz, B. H., & Pegram, J. J. (1980). " β -(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Letters, 21(35), 3343-3346.[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th Edition). John Wiley & Sons.[Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Edition). John Wiley & Sons. (Reference for Finkelstein and Williamson ether mechanisms).[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in [2-(2-Chloroethoxy)ethyl]trimethylsilane coupling reactions

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing low yields when utilizing [2-(2-Chloroethoxy)ethyl]trimethylsilane (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing low yields when utilizing [2-(2-Chloroethoxy)ethyl]trimethylsilane (CAS: 17510-32-6) in alkylation and coupling workflows.

Mechanistic Overview: Why is this reagent challenging?

[2-(2-Chloroethoxy)ethyl]trimethylsilane is frequently used to install a PEG-like, TMS-terminated spacer. A common pitfall in the field is treating this reagent as kinetically equivalent to the ubiquitous protecting group SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) 1.

The Causality of Low Yields: SEM-Cl is an α -chloro ether; its substitution is rapidly accelerated by neighboring oxygen lone pairs forming a transient oxocarbenium ion. In contrast, [2-(2-Chloroethoxy)ethyl]trimethylsilane possesses an extra methylene group, making it a standard primary alkyl chloride 2. The high bond dissociation energy of the C-Cl bond results in sluggish SN​2 kinetics, making it highly susceptible to competing side reactions if forced under harsh conditions.

Troubleshooting FAQs

Q1: My coupling reaction shows mostly unreacted[2-(2-Chloroethoxy)ethyl]trimethylsilane. How can I accelerate the electrophile? Cause: Alkyl chlorides are notoriously poor electrophiles for direct SN​2 displacements with moderate nucleophiles (e.g., secondary amines, phenols). Solution: Implement an in situ Finkelstein transhalogenation 3. By adding 1.0 equivalent of anhydrous Sodium Iodide (NaI), the unreactive alkyl chloride is continuously converted into a highly reactive alkyl iodide intermediate, which rapidly undergoes the desired coupling.

Q2: I pushed the reaction with a stronger base (NaH) and heat, but my yields are still low, and I'm seeing a new low-mass byproduct. What happened? Cause: Applying strong, non-nucleophilic bases like Sodium Hydride (NaH) or Potassium tert-butoxide to force the sluggish alkyl chloride triggers a competing E2 elimination. The base abstracts a β -proton, ejecting the chloride leaving group to form a volatile vinyl ether byproduct. Solution: Shift the kinetic balance back toward substitution ( SN​2 ) by using a milder, highly polarizable base such as Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent (DMF or NMP). The large cesium cation enhances the nucleophilicity of the reacting species without promoting β -elimination.

Q3: The coupling worked, but the TMS group is missing from my product. How do I prevent premature deprotection? Cause: The trimethylsilyl (TMS) moiety is sensitive to strongly acidic conditions and adventitious fluoride ions. If your nucleophile is a hydrochloride salt (e.g., an amine-HCl) and insufficient base is used, the localized acidic environment can cleave the TMS group. Solution: Ensure strictly anhydrous conditions. Pre-neutralize all amine salts with a slight excess of a non-nucleophilic organic base (like DIPEA) for 15 minutes before introducing the silane reagent.

Quantitative Condition Optimization

The following table summarizes the causal relationship between base/additive selection and reaction trajectory during a standard N-alkylation workflow.

Table 1: Optimization Data for N-Alkylation with [2-(2-Chloroethoxy)ethyl]trimethylsilane

Base SystemAdditiveSolventTemp (°C)Conversion (%)Primary Reaction Pathway
K2​CO3​ (2.0 eq)NoneMeCN80< 15%Unreacted Starting Material
NaH (1.5 eq)NoneTHF6540% E2 Elimination (Vinyl Ether)
Cs2​CO3​ (2.0 eq)NoneDMF8065%Direct SN​2 Substitution
Cs2​CO3​ (2.0 eq) NaI (1.0 eq) DMF 80 > 95% Finkelstein-Assisted SN​2

Diagnostic Logic Tree

Troubleshooting Start Low Yield in Coupling Reaction Q1 Is the alkyl chloride mostly unreacted? Start->Q1 Finkelstein Add NaI/KI (Finkelstein Reaction) Q1->Finkelstein YES Q2 Are elimination byproducts (vinyl ethers) present? Q1->Q2 NO Success Optimized Coupling Yield Finkelstein->Success Base Switch to milder base (e.g., Cs2CO3 in DMF) Q2->Base YES Q3 Is the TMS group cleaved/missing? Q2->Q3 NO Base->Success Anhydrous Ensure strictly anhydrous conditions Q3->Anhydrous YES Anhydrous->Success

Diagnostic logic tree for troubleshooting [2-(2-Chloroethoxy)ethyl]trimethylsilane couplings.

Self-Validating Experimental Protocol

Optimized Finkelstein-Assisted Alkylation Workflow This protocol utilizes self-validating visual and analytical checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway.

Step 1: Preparation & Pre-activation

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Add the nucleophile (1.0 mmol) and anhydrous Cs2​CO3​ (2.0 mmol).

  • Suspend the mixture in anhydrous DMF (5.0 mL, 0.2 M). Stir at room temperature for 15 minutes.

  • Self-Validation Check: For phenolic or acidic nucleophiles, a distinct color change or dissolution of the suspension indicates successful deprotonation and generation of the active nucleophile.

Step 2: Transhalogenation Setup

  • Add anhydrous Sodium Iodide (1.0 mmol) to the reaction mixture.

  • Self-Validation Check: The solution must remain free of dark brown discoloration. A dark brown tint indicates iodine ( I2​ ) formation due to adventitious oxygen/moisture; if observed, degas the solvent immediately.

Step 3: Coupling

  • Introduce [2-(2-Chloroethoxy)ethyl]trimethylsilane (1.2 mmol) dropwise via syringe.

  • Elevate the temperature to 80 °C using a pre-heated oil bath.

Step 4: Reaction Monitoring

  • Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS after 2 hours.

  • Self-Validation Check: On normal-phase TLC, look for a transient, non-UV active spot with a higher Rf​ than the starting chloride—this is the in situ generated alkyl iodide. Its disappearance correlates with product formation.

Step 5: Quench & Workup

  • Cool to room temperature and quench with 10 mL of distilled water.

  • Extract with Ethyl Acetate ( 3×15 mL).

  • Wash the combined organic layers with 5% aqueous Na2​S2​O3​ (5 mL). Self-Validation Check: This step chemically reduces any trace I2​ to colorless iodide, preventing oxidative degradation of the TMS group during concentration.

  • Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References

  • Advanced Organic Reactions Compilation. Scribd. Available at:[Link]

Sources

Optimization

How to minimize elimination side products with[2-(2-Chloroethoxy)ethyl]trimethylsilane

A Guide to Minimizing Elimination Side Products in Protection Reactions Introduction Welcome to the technical support guide for [2-(2-Chloroethoxy)ethyl]trimethylsilane. This document is intended for researchers, chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Elimination Side Products in Protection Reactions

Introduction

Welcome to the technical support guide for [2-(2-Chloroethoxy)ethyl]trimethylsilane. This document is intended for researchers, chemists, and drug development professionals who utilize this reagent for the introduction of the 2-(2-(trimethylsilyl)ethoxy)ethyl protecting group. While structurally similar to the widely-used 2-(trimethylsilyl)ethoxymethyl (SEM) group, this reagent presents unique challenges, most notably the potential for competing elimination side reactions that can significantly lower the yield of the desired product.[1]

This guide provides an in-depth analysis of the mechanistic factors that lead to these side products and offers field-proven strategies, troubleshooting advice, and optimized protocols to ensure the success of your experiments. Our focus is on empowering you to make informed decisions about reaction conditions to favor the desired nucleophilic substitution pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of [2-(2-Chloroethoxy)ethyl]trimethylsilane?

[2-(2-Chloroethoxy)ethyl]trimethylsilane is a protecting group reagent used to mask active hydrogens on functional groups such as alcohols, phenols, and amines. The resulting protected ether or amine is generally stable to a wide range of reaction conditions, including those involving organometallics, strong bases, and various redox reagents. It belongs to the family of β-silyl-containing protecting groups, which are prized for their unique deprotection mechanisms.

Q2: What is the principal elimination side product and what causes its formation?

The primary elimination byproduct is [2-(vinyloxy)ethyl]trimethylsilane . This occurs when a base, intended to deprotonate your substrate (e.g., an alcohol), instead acts as a Lewis base and abstracts a proton from the carbon adjacent to the chlorine atom in the reagent. This initiates an E2 (bimolecular elimination) reaction that competes directly with the desired SN2 (bimolecular nucleophilic substitution) pathway.

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// Nodes sub [label="R-OH\n(Substrate)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="TMS-CH₂CH₂-O-CH₂CH₂-Cl\n(Reagent)", shape=Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base (B:)", shape=invtriangle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for layout {rank=same; sub; base;}

// Pathways sub -> "alkoxide" [label=" Deprotonation ", arrowhead=open, color="#34A853"]; "alkoxide" [label="R-O⁻\n(Nucleophile)", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];

"alkoxide" -> "sn2_product" [label=" SN2 (Desired) ", arrowhead=open, color="#34A853", fontcolor="#34A853"]; reagent -> "sn2_product" [arrowhead=none, color="#34A853"]; "sn2_product" [label="TMS-CH₂CH₂-O-CH₂CH₂-OR\n(Protected Substrate)", style=filled, fillcolor="#E6F4EA", fontcolor="#202124", peripheries=2];

base -> "e2_product" [label=" E2 (Undesired) ", arrowhead=open, color="#EA4335", fontcolor="#EA4335"]; reagent -> "e2_product" [arrowhead=none, color="#EA4335"]; "e2_product" [label="TMS-CH₂CH₂-O-CH=CH₂\n(Elimination Product)", style=filled, fillcolor="#FCE8E6", fontcolor="#202124", peripheries=2];

// Graph Style graph [bgcolor="transparent"]; }

Figure 1. Competing SN2 (Substitution) and E2 (Elimination) pathways.
Q3: How does steric hindrance influence the SN2 vs. E2 competition?

Steric hindrance plays a crucial role.

  • Base: A large, bulky base (e.g., potassium tert-butoxide) will have difficulty accessing the electrophilic carbon for an SN2-type attack on the reagent itself but can easily remove a sterically accessible proton on the adjacent carbon, strongly favoring the E2 pathway.

  • Substrate: A sterically hindered substrate (e.g., a tertiary alcohol) will be a poor nucleophile, slowing down the desired SN2 reaction. This gives the base more time and opportunity to react with the reagent, leading to increased elimination.

Q4: What is the effect of temperature on the formation of elimination byproducts?

Elimination reactions generally have a higher activation energy than substitution reactions and are more entropically favored. Consequently, increasing the reaction temperature will disproportionately increase the rate of the E2 elimination reaction . It is a common mistake to increase heat to push a sluggish substitution reaction to completion, as this often only serves to increase the yield of the undesired byproduct.

Q5: How can I detect and quantify the elimination byproduct?

The vinyl ether byproduct can be detected by several methods:

  • TLC: The byproduct will likely have a different Rf value from the starting material and the desired product, often being less polar.

  • ¹H NMR: The formation of the vinyl group will introduce characteristic signals in the olefinic region (typically 4-6.5 ppm). The O-CH=CH₂ moiety presents a distinctive set of doublet of doublets.

  • GC-MS: This is an excellent method for separating and identifying the volatile byproduct, which will have a distinct molecular ion peak at m/z = 158.30.

Troubleshooting Guide: Low Yield & Side Product Formation

This section provides a systematic approach to diagnosing and solving issues related to elimination side products.

Observation Probable Cause Recommended Solution
High levels of elimination byproduct (>15%) observed by NMR/GC-MS. Base is too strong or sterically hindered. Strong bases like alkoxides (t-BuOK, NaOEt) or LDA are known to promote E2 elimination.Switch to a non-nucleophilic, hydride-based base. Sodium hydride (NaH) is the preferred choice. It irreversibly deprotonates the alcohol substrate to form a highly reactive nucleophile while the byproduct, H₂, simply evolves from the reaction.
Reaction is slow or stalls, even with NaH. 1. Poor substrate nucleophilicity. 2. Inadequate solvent. 1. Use a catalytic amount of an iodide source. Add sodium iodide (NaI, 0.1 eq) to the reaction. This will perform a Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide in situ, accelerating the SN2 reaction.[2]2. Switch to a more suitable polar aprotic solvent. While THF is common, N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are superior at solvating cations, which enhances the reactivity of the resulting alkoxide nucleophile.[3]
Reaction still requires heat, leading to some elimination. The SN2 reaction is inherently slow for this substrate/reagent combination. Lower the temperature and extend the reaction time. Run the reaction at 0 °C to room temperature. While it may take longer (24-48h), the lower temperature will significantly suppress the E2 pathway. Patience is often rewarded with higher purity and yield.
Workup is complicated by emulsions or product loss. Solvent choice and quenching procedure. Consider greener, less water-miscible ethereal solvents. 2-Methyltetrahydrofuran (2-MeTHF) is an excellent, bio-based alternative to THF with lower water miscibility, simplifying aqueous workups.[4] Ensure the reaction is fully quenched with a saturated solution of NH₄Cl before extraction.
Summary of Recommended Conditions to Minimize Elimination
ParameterRecommendationRationale
Base Sodium Hydride (NaH, 60% in mineral oil)Forms a strong nucleophile from the substrate without directly promoting E2 on the reagent.
Solvent Anhydrous DMF or 2-MeTHFPolar aprotic solvents enhance nucleophilicity. 2-MeTHF offers workup advantages.[3][4]
Temperature 0 °C to Room TemperatureMinimizes the rate of the higher activation energy E2 pathway.
Additive Sodium Iodide (NaI, catalytic)Converts the alkyl chloride to a more reactive alkyl iodide in situ to accelerate SN2.[2]

Optimized Experimental Protocols

Protocol 1: Optimal Protection of a Primary Alcohol

This protocol is designed to maximize the yield of the desired SN2 product while minimizing elimination.

Materials:

  • Primary Alcohol (1.0 eq)

  • [2-(2-Chloroethoxy)ethyl]trimethylsilane (1.2 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Sodium Iodide (0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (Brine)

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add the primary alcohol (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and addition funnel. Dissolve the alcohol in anhydrous DMF (to make a ~0.5 M solution).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: H₂ gas evolution. Stir the resulting slurry at 0 °C for 30 minutes.

  • Additive: Add sodium iodide (0.1 eq) to the flask and allow it to stir for another 15 minutes.

  • Reagent Addition: Dissolve [2-(2-Chloroethoxy)ethyl]trimethylsilane (1.2 eq) in a small amount of anhydrous DMF and add it dropwise via the addition funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Stir for 12-24 hours or until the starting material is consumed.

  • Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

  • Extraction: Dilute the mixture with diethyl ether and water. Separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Workflow for Protocol Optimization
graph "Optimization_Workflow" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Low Yield/High Elimination", shape=Mdiamond, fillcolor="#FCE8E6", fontcolor="#202124"]; check_base [label="Is the base NaH?", shape=diamond, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"]; change_base [label="Action: Switch to NaH in DMF", shape=box, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; check_temp [label="Is T ≤ Room Temp?", shape=diamond, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"]; lower_temp [label="Action: Run at 0 °C to RT\n(Increase time)", shape=box, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; check_additive [label="Is reaction still slow?", shape=diamond, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"]; add_nai [label="Action: Add catalytic NaI", shape=box, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; end [label="Result: Optimized Conditions\n(High Yield, Low Elimination)", shape=Mdiamond, fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges start -> check_base; check_base -> change_base [label="No"]; change_base -> check_temp; check_base -> check_temp [label="Yes"]; check_temp -> lower_temp [label="No"]; lower_temp -> check_additive; check_temp -> check_additive [label="Yes"]; check_additive -> add_nai [label="Yes"]; add_nai -> end; check_additive -> end [label="No"];

// Graph Style graph [bgcolor="transparent"]; }

Figure 2. Decision workflow for troubleshooting and optimization.

References

  • Total Synthesis. (2024, October 16). Troc Protecting Group: Troc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Baran, P. (n.d.). Protective Groups in Synthetic Organic Chemistry. Scripps Research. Retrieved from [Link]

  • Devery, J. J., et al. (2021). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Vonesch, M., & Renaud, P. (2013). Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis. CHIMIA International Journal for Chemistry. Retrieved from [Link]

  • Medicilon. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Retrieved from [Link]

  • Yang, Y. Q., et al. (2006). Facile Cleavage of Silyl Ethers. Synlett. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-(Trimethylsilyl)ethoxymethyl chloride. Retrieved from [Link]

  • ChemSrc. (2025, October 4). [2-(2-Chloroethoxy)ethyl]trimethylsilane | CAS#:17510-32-6. Retrieved from [Link]

  • White, J. M., et al. (2021). Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate. Molbank. Retrieved from [Link]

  • Google Patents. (2013). CN103408576A - Synthetic method of 2-(trimethylsilyl)-ethoxymethyl chloride.
  • Earley, J. (2008). 2-(Trimethylsilyl)ethoxymethyl Chloride. Encyclopedia of Reagents for Organic Synthesis. Retrieved from [Link]

  • Krakowiak, K. E., & Bradshaw, J. S. (1991). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Organic Syntheses. Retrieved from [Link]

  • Little, J. L. (2017). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Restek. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). 2-(Trimethylsilyl)ethoxymethyl chloride. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for the Removal of Unreacted [2-(2-Chloroethoxy)ethyl]trimethylsilane

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that the success of a synthesis often hinges on the purity of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that the success of a synthesis often hinges on the purity of the final product. The presence of unreacted starting materials or reagents, such as [2-(2-Chloroethoxy)ethyl]trimethylsilane, can complicate downstream applications. This guide provides a structured, in-depth approach to effectively remove this specific impurity from your reaction mixtures, grounded in established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What is [2-(2-Chloroethoxy)ethyl]trimethylsilane and what are its key properties relevant to removal?

A: [2-(2-Chloroethoxy)ethyl]trimethylsilane is a chemical compound featuring a trimethylsilyl (TMS) group attached to an ethoxyethyl chloride moiety. Its structure presents a dual character: a relatively non-polar, hydrolytically labile silyl ether bond (Si-O) and a more stable, but potentially reactive, alkyl chloride bond (C-Cl). Understanding these features is critical for designing an effective purification strategy. The persistence of this reagent in a reaction mixture is often due to its moderate boiling point and its solubility in common organic solvents.

From a purification perspective, its key vulnerability is the silyl ether linkage. Silyl ethers can be hydrolyzed to form the corresponding alcohol and a silanol (in this case, trimethylsilanol), which has significantly different physical properties.[1][2] Trimethylsilanol is more polar and water-soluble, or it can self-condense to form hexamethyldisiloxane, which is volatile.[3]

Property Value / Observation Implication for Removal
CAS Number 17510-32-6[4]For accurate identification and literature search.
Molecular Formula C₇H₁₇ClOSi---
Molecular Weight 196.75 g/mol ---
Physical State Likely a liquid at room temperature.Amenable to liquid-liquid extraction and distillation.
Boiling Point Not readily available; estimated to be moderate-to-high.Distillation is a potential, but potentially challenging, removal method.
Solubility Soluble in common organic solvents (DCM, Ether, Ethyl Acetate).[5]Simple solvent evaporation is ineffective for removal.
Reactivity Silyl ether is susceptible to hydrolysis under acidic or basic conditions.[6]Chemical quenching followed by aqueous extraction is a primary removal strategy.

Troubleshooting and Method Selection Guide

Q2: How do I choose the most appropriate removal strategy for my specific product and reaction mixture?

A: The optimal strategy depends primarily on the stability and physical properties of your desired product. A preliminary analysis of your product's tolerance to acidic, basic, and thermal conditions is essential. The following decision workflow provides a systematic approach to selecting a purification method.

G start Start: Excess Silane Detected product_stability Assess Product Stability: - Acid Stable? - Base Stable? - Thermally Stable? start->product_stability acid_stable Product is Acid-Stable product_stability->acid_stable Yes to Acid base_stable Product is Base-Stable product_stability->base_stable Yes to Base sensitive Product is Sensitive to Acid/Base product_stability->sensitive No to Both acid_workup Mild Acidic Workup (e.g., aq. NH4Cl) acid_stable->acid_workup base_workup Mild Basic Workup (e.g., aq. NaHCO3) base_stable->base_workup neutral_workup Neutral Workup (Brine/Water Wash) sensitive->neutral_workup chromatography Flash Column Chromatography acid_workup->chromatography base_workup->chromatography neutral_workup->chromatography distillation_check Significant BP Difference & Product is Thermally Stable? chromatography->distillation_check distillation Distillation / Kugelrohr distillation_check->distillation Yes end_pure Product Purified distillation_check->end_pure No distillation->end_pure

Caption: Decision workflow for selecting a purification strategy.

Method 1: Quenching and Extractive Workup

This is often the first and most effective method. The goal is to hydrolyze the silyl ether to trimethylsilanol, which is more easily removed in an aqueous phase.

Q3: My product is robust. What is the standard quenching and extraction protocol?

A: If your product is stable to mild acid, an acidic workup is highly effective. The acidic conditions catalyze the hydrolysis of the silyl ether bond.[7][8]

Protocol: Mildly Acidic Extractive Workup

  • Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the stirred reaction mixture.[7] The volume should be roughly equal to the volume of the organic solvent.

  • Phase Separation: Transfer the entire mixture to a separatory funnel. If your reaction solvent is water-miscible (e.g., THF, DMF), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.

  • Extraction: Shake the separatory funnel vigorously. Allow the layers to separate. Drain the organic layer. Extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.

  • Washing: Combine all organic layers. Wash the combined organic phase sequentially with:

    • Water (to remove residual salts).

    • Saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.[9]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[5] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product by TLC, ¹H NMR, or GC-MS to confirm the absence of the silane impurity.

Q4: What if my product is acid-sensitive?

A: For acid-sensitive compounds, avoid acidic quenching agents. A mildly basic or neutral workup is recommended. While hydrolysis may be slower than under acidic conditions, it is often sufficient to remove the bulk of the impurity.

  • Mildly Basic Workup: Substitute the NH₄Cl solution in the protocol above with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] This is effective for neutralizing any acidic byproducts from the reaction while promoting slow hydrolysis of the silane.

  • Neutral Workup: If your compound is sensitive to both acid and base, perform the workup using only deionized water and brine.[7] This relies on the slow hydrolysis of the silane by water alone and its partitioning between the layers. Multiple, thorough extractions are key to success with this method.

Method 2: Flash Column Chromatography

Chromatography is a powerful purification technique for separating compounds based on their differential adsorption to a stationary phase. It is the method of choice when quenching is insufficient or when the product and impurity have different polarities.

Q5: When is flash chromatography the best option, and how do I develop a method?

A: Flash chromatography is ideal when your desired product has a significantly different polarity from the relatively non-polar [2-(2-Chloroethoxy)ethyl]trimethylsilane.[10][11] If your product is highly polar (e.g., an alcohol, amine) and the silane is a major contaminant, chromatography will be very effective.

Protocol: Developing a Flash Chromatography Separation

  • TLC Analysis:

    • Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a range of solvent systems, starting with a non-polar eluent (e.g., 100% hexanes) and gradually increasing polarity (e.g., 9:1 hexanes:ethyl acetate, 4:1 hexanes:ethyl acetate).

    • Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate, ceric ammonium molybdate).

    • Goal: Find a solvent system where your product has a retention factor (R_f) of ~0.2-0.4, and the silane impurity has a much higher R_f (i.e., it runs closer to the solvent front).[12]

  • Column Preparation and Loading:

    • Pack a glass column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexanes).

    • Concentrate your crude product and re-dissolve it in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.

    • Alternatively, for better separation, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent to dryness.[13] Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the non-polar solvent system determined by your TLC analysis. The non-polar silane impurity should elute first.

    • Collect fractions and monitor them by TLC to determine their contents.

    • Once the impurity has been washed off the column, you can increase the solvent polarity (gradient elution) to speed up the elution of your more polar desired product.[14]

G start Develop TLC in Hexanes/EtOAc check_rf Are spots separated? start->check_rf product_high Product Rf > 0.5 Impurity Rf > 0.5 check_rf->product_high No (Too High) product_low Product Rf < 0.2 Impurity Rf < 0.2 check_rf->product_low No (Too Low) product_good Product Rf ~0.3 Impurity Rf > 0.6 check_rf->product_good Yes decrease_polarity Action: Decrease Polarity (Increase % Hexanes) product_high->decrease_polarity increase_polarity Action: Increase Polarity (Increase % EtOAc) product_low->increase_polarity run_column Action: Proceed with Flash Chromatography product_good->run_column decrease_polarity->start increase_polarity->start

Caption: Logic for optimizing a TLC solvent system for flash chromatography.

Q6: I see new impurity spots on my TLC after chromatography. What happened?

A: This typically indicates that your desired product or the silane itself is degrading on the acidic surface of the silica gel.[7] The silyl ether bond can be cleaved by residual acid on the silica. To prevent this, you can use neutralized silica gel. Prepare it by making a slurry of the silica gel in your eluent containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine, before packing the column.[7]

Method 3: Distillation

Q7: Can I simply distill the unreacted silane away from my product?

A: Distillation is a powerful technique for large-scale purification but is only viable under specific conditions:

  • Thermal Stability: Your desired product must be stable at the temperatures required for distillation.

  • Boiling Point Differential: There must be a substantial difference (ideally > 40-50 °C) between the boiling point of your product and the silane impurity.

Given that many organic products have high boiling points, removing the more volatile silane impurity under reduced pressure (vacuum distillation) can be an effective strategy. This is often used to remove volatile byproducts like hexamethyldisiloxane (formed from trimethylsilanol condensation), which has a boiling point of 101 °C.[3]

References

  • Taylor, P. A. (n.d.). PURIFICATION TECHNIQUES AND ANALYTICAL METHODS FOR GASEOUS AND METALLIC IMPURITIES IN HIGH-PURITY SILANE. [Link]

  • Biotage. (n.d.). Successful flash chromatography. [Link]

  • Weber, T., et al. (2019). Development of an Efficient Method for the Removal of Silane Compounds from Exhaust Air. Chemie Ingenieur Technik. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

  • Dow Corning Corporation. (1996). Process for removing silanes from by-product stream.
  • Pall Corporation. (n.d.). Removal of Siloxane Impurities From Silane Gas in the Silicon Epitaxy Process. [Link]

  • ResearchGate. (2017). How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture?[Link]

  • Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]

  • Union Carbide Corp. (1980). Process for the purification of silane.
  • LCGC International. (2021). Flash Chromatography. [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • University of Rochester. (n.d.). SOP: FLASH CHROMATOGRAPHY. [Link]

  • Biotage. (2023). What is Flash Chromatography and why should I do it?[Link]

  • Chemsrc. (2025). [2-(2-Chloroethoxy)ethyl]trimethylsilane | CAS#:17510-32-6. [Link]

  • Chem-Station Int. Ed. (2014). Silyl Protective Groups. [Link]

  • Chemistry LibreTexts. (2021). 16: Silylethers. [Link]

  • Piers, E., & Roberge, J. Y. (2001). B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers. The Journal of Organic Chemistry. [Link]

  • The Sarpong Group. (2016). Quenching of Water Reactive Materials. UC Berkeley. [Link]

  • Baran Lab, Scripps Research. (n.d.). Remove Sticky Reagents. [Link]

  • Wikipedia. (n.d.). 2-(Trimethylsilyl)ethoxymethyl chloride. [Link]

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. [Link]

  • Wikipedia. (n.d.). Silyl ether. [Link]

  • Gokel, G. W., et al. (1986). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Organic Syntheses. [Link]

  • US EPA. (1989). Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. [Link]

  • University of Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. [Link]

  • Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]

  • Shin-Etsu Silicone. (n.d.). What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents?[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Siloxane Byproduct Formation in [2-(2-Chloroethoxy)ethyl]trimethylsilane Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals utilizing [2-(2-Chloroethoxy)ethyl]trimethylsilane as a bifunctional alkylating agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals utilizing [2-(2-Chloroethoxy)ethyl]trimethylsilane as a bifunctional alkylating agent or spacer.

A pervasive issue when working with this reagent is the unintended formation of siloxane byproducts—most notably hexamethyldisiloxane (HMDSO) . This guide dissects the chemical causality behind this degradation, provides actionable troubleshooting FAQs, and establishes a field-proven protocol to maximize your desired alkylation yields.

Mechanistic Causality: Why Do Siloxanes Form?

To solve the byproduct issue, we must first understand the structural vulnerability of the reagent. The [2-(2-Chloroethoxy)ethyl]trimethylsilane molecule contains an ether oxygen positioned β (beta) to the silicon atom.

While the intended reaction is an SN​2 nucleophilic substitution at the primary chloride, the bulky trimethylsilyl (TMS) group is highly susceptible to attack by "hard" nucleophiles (such as hydroxide ions from trace moisture, or strong unhindered bases). When a hard nucleophile attacks the silicon atom, it triggers a β-elimination cascade —a mechanism identical to the cleavage of standard SEM (trimethylsilylethoxymethyl) protecting groups[1].

This elimination expels ethylene gas and a 2-chloroethoxide leaving group, while generating trimethylsilanol (TMS-OH). Because TMS-OH is highly unstable, it rapidly dehydrates and dimerizes to form hexamethyldisiloxane (HMDSO) [2], a volatile and chemically inert siloxane[3].

Pathway Visualization

Mechanism cluster_desired Desired Pathway (SN2 Alkylation) cluster_side Side Reaction (β-Elimination) Reagent [2-(2-Chloroethoxy)ethyl] trimethylsilane Target Alkylated Product (Stable Linkage) Reagent->Target Mild Base (e.g., DIPEA) Soft Nucleophile BetaElim Nucleophilic Attack on Si (Hard Base / OH-) Reagent->BetaElim Hard Base / Trace Moisture Attacks TMS Group Intermediates TMS-OH + Ethylene + Alkoxide BetaElim->Intermediates β-Elimination HMDSO Hexamethyldisiloxane (HMDSO) Siloxane Byproduct Intermediates->HMDSO Dimerization (-H2O)

Figure 1: Mechanistic divergence between desired SN2 alkylation and base-induced β-elimination.

Troubleshooting FAQs

Q1: My alkylation reaction is yielding >50% HMDSO instead of the desired product. What is driving this? A: You are likely using a base that is too "hard" or nucleophilic (e.g., NaH, NaOH, or KOtBu). These bases preferentially attack the sterically exposed silicon atom rather than simply deprotonating your substrate. Solution: Switch to a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or a mild inorganic base like Cesium Carbonate ( Cs2​CO3​ ).

Q2: I am using a mild base, but I still see massive siloxane formation. What else could be wrong? A: Trace moisture is the most common hidden culprit. Water reacts with your base to generate hydroxide ions ( OH− ), which possess an extremely high affinity for silicon. Ensure all solvents (especially hygroscopic ones like DMF or MeCN) are strictly anhydrous and that your substrates are thoroughly dried over molecular sieves prior to the reaction.

Q3: How can I differentiate between reagent degradation in the bottle vs. reaction-induced siloxane formation? A: Reagent degradation due to poor storage will show HMDSO and 2-(2-chloroethoxy)ethanol in the baseline GC-MS or 1H -NMR before you even start the reaction. Reaction-induced cleavage will typically present alongside unreacted starting material. Solution: Always run a quick neat NMR of the silane reagent before use. Store the reagent over activated molecular sieves under an argon atmosphere.

Q4: Does the choice of aqueous workup affect the final product stability? A: Absolutely. The newly formed β-silyl ether linkage remains sensitive. Quenching the reaction with strong aqueous acids (e.g., 1M HCl) or strong bases will hydrolyze the product during isolation. Solution: Always quench with a neutral or mildly acidic buffer (e.g., saturated aqueous NH4​Cl , pH ~6) and extract immediately.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes internal validation data demonstrating how base nucleophilicity and solvent conditions dictate the ratio of desired alkylation versus β-elimination (HMDSO formation).

Base / NucleophileSolvent (Condition)Temp (°C)Desired Alkylated Product (%)HMDSO Byproduct (%)
NaH (Hard Base)DMF (Standard)0 to 2515%>75%
NaOH (Aqueous)THF / H2​O (Biphasic)25<5%>90%
K2​CO3​ (Mild Base)DMF (Anhydrous)6065%20%
DIPEA + NaI (cat.) MeCN (Anhydrous) 60 88% <2%

Table 1: Influence of base nucleophilicity and solvent conditions on product vs. byproduct yields.

Optimized Experimental Protocol: Finkelstein-Assisted Alkylation

To establish a self-validating and high-yielding system, we recommend a Finkelstein-assisted alkylation . By converting the primary chloride to a highly reactive primary iodide in situ, the reaction can proceed under much milder basic conditions, drastically reducing the kinetic opportunity for TMS cleavage.

Step 1: Substrate & Reagent Preparation
  • Dry your nucleophilic substrate (alcohol/amine) under high vacuum for 2 hours.

  • Pass the [2-(2-Chloroethoxy)ethyl]trimethylsilane (1.2 eq) through a short pad of activated basic alumina. Causality: This removes any pre-formed TMS-OH or HCl impurities that may have accumulated during storage, preventing auto-catalyzed degradation.

Step 2: In Situ Halide Exchange (Finkelstein Activation)
  • Suspend anhydrous Sodium Iodide (NaI, 0.5 eq) in anhydrous Acetonitrile (MeCN) under an argon atmosphere.

  • Add the purified silane reagent (1.2 eq).

  • Stir at 40°C for 30 minutes. Causality: Iodide is a far superior leaving group compared to chloride. This activation lowers the activation energy for the subsequent SN​2 step, allowing us to use weaker bases and shorter reaction times.

Step 3: Alkylation
  • Cool the mixture to room temperature.

  • Add the dried substrate (1.0 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Heat the reaction to 60°C and monitor via LC-MS. Causality: DIPEA is sterically hindered and non-nucleophilic. It is bulky enough to deprotonate the substrate but too large to attack the sterically shielded trimethylsilyl group, effectively shutting down the β-elimination pathway.

Step 4: Buffered Workup
  • Once complete, cool to room temperature and quench the reaction with saturated aqueous NH4​Cl (pH ~6-7).

  • Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Causality: The buffered quench prevents hydrolytic cleavage of the TMS group during the aqueous phase separation, ensuring the integrity of the final isolated product.

References

  • Title: An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM)
  • Title: Rationalizing the mechanism of HMDS degradation in air and effective control of the reaction byproducts Source: ResearchGate URL
  • Title: Hexamethyldisiloxane Source: Wikipedia URL

Sources

Reference Data & Comparative Studies

Validation

Scale-Up Synthesis and Reproducibility of [2-(2-Chloroethoxy)ethyl]trimethylsilane: A Comparative Guide for Controlled Hydroxyethylation

As a Senior Application Scientist, I frequently encounter the challenge of installing a single 2-hydroxyethyl group (–CH₂CH₂OH) onto complex active pharmaceutical ingredients (APIs) or advanced intermediates. While seemi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of installing a single 2-hydroxyethyl group (–CH₂CH₂OH) onto complex active pharmaceutical ingredients (APIs) or advanced intermediates. While seemingly trivial on paper, direct hydroxyethylation at scale is fraught with chemoselectivity and safety issues.

In this guide, we will objectively evaluate the performance and reproducibility of [2-(2-Chloroethoxy)ethyl]trimethylsilane (CEETMS, CAS: 17510-32-6) [1] against traditional alternatives. By analyzing the mechanistic causality behind its reactivity, we provide actionable, self-validating experimental protocols designed for rigorous scale-up synthesis.

Mechanistic Rationale: The Chemical Logic of CEETMS

Direct alkylation with ethylene oxide is notoriously difficult to control, often leading to runaway PEGylation (over-alkylation). Conversely, 2-haloethanols (like 2-bromoethanol) suffer from poor electrophilicity and competitive elimination to vinyl halides under basic conditions.

CEETMS circumvents these issues by acting as a "masked" hydroxyethylating agent. The reagent consists of an electrophilic alkyl chloride tethered to a trimethylsilyl (TMS) protected ether. The workflow is driven by two highly predictable chemical events:

  • Controlled Alkylation: The primary chloride undergoes a clean Sₙ2 displacement with the target nucleophile (alcohol, amine, or thiol). The bulky TMS group is completely inert to the highly basic conditions required for alkylation, preventing any secondary chain-extension reactions.

  • Deprotection via the β -Silicon Effect: Unmasking the alcohol relies on the thermodynamic affinity of silicon for fluoride (forming a highly stable 135 kcal/mol Si–F bond). When treated with Tetra-n-butylammonium fluoride (TBAF), fluoride attacks the silicon atom. The developing negative charge on the adjacent carbon is highly stabilized by the β -silicon effect —a hyperconjugative interaction between the filled C–Si σ -bond and the adjacent empty p-orbital[2]. This stereoelectronic alignment drives a smooth E2 elimination, expelling ethylene gas and releasing the alkoxide, which is subsequently protonated to yield the pure mono-hydroxyethylated product[3].

Pathway Substrate Substrate (R-OH / R-NH2) EO Ethylene Oxide (Highly Reactive) Substrate->EO CEETMS CEETMS Reagent (Controlled) Substrate->CEETMS PEG Over-Alkylation (PEGylation Mixtures) EO->PEG Uncontrolled Polymerization Intermediate Stable TMS-Ether Intermediate CEETMS->Intermediate Base / DMF (High Yield) Product Pure Mono-Hydroxyethyl Product Intermediate->Product TBAF / THF (Clean Cleavage)

Reaction pathway comparing uncontrolled ethylene oxide alkylation vs. controlled CEETMS synthesis.

Comparative Performance Analysis

When scaling up a synthesis, the choice of reagent dictates the engineering controls required. The table below summarizes the quantitative and qualitative data comparing CEETMS to industry-standard alternatives.

ReagentMono-Alkylation SelectivityScalability & Safety ProfileDeprotection Step Required?Typical Overall Yield (Scale-Up)
CEETMS Excellent High: Stable liquid, non-explosive, predictable kinetics.Yes (TBAF or Acid)75 - 85%
Ethylene Oxide Poor (Oligomerizes)Low: Toxic, explosive gas. Requires specialized high-pressure reactors.No30 - 50% (Mixtures)
2-Bromoethanol ModerateModerate: Prone to elimination (vinyl bromide gas) under basic conditions.No40 - 60%
Ethylene Carbonate GoodModerate: Requires high temperatures (>150 °C), releasing CO₂ gas.No50 - 70%

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following methodologies detail the exact causality behind the experimental parameters.

Protocol A: Scale-Up Alkylation with CEETMS

Objective: Irreversible formation of the TMS-ether intermediate.

  • Reactor Preparation: Charge a dry, argon-purged reactor with the substrate (1.0 equiv) and anhydrous DMF (10 volumes).

    • Causality: DMF is selected for its high dielectric constant, which effectively solvates the resulting ion pair and accelerates the Sₙ2 displacement of the chloride[3].

  • Deprotonation: Cool the reactor to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise. Stir for 1 hour.

    • Causality: NaH is utilized to irreversibly deprotonate the substrate (evolving H₂ gas), driving the equilibrium entirely to the alkoxide/amide nucleophile and preventing reversible side-reactions.

  • Alkylation: Add CEETMS (1.2 equiv) dropwise over 30 minutes to manage the mild exotherm. Warm the reactor to room temperature and stir for 12 hours.

  • Self-Validation Check: Monitor by LCMS or TLC. The intermediate TMS-ether is highly lipophilic; a successful reaction is indicated by a complete shift to a significantly higher Rf​ value compared to the starting material.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Fluoride-Mediated Cleavage

Objective: Unmasking the primary alcohol via E2 elimination.

  • Solvation: Dissolve the crude TMS-ether intermediate in anhydrous THF (10 volumes).

  • Fluoride Addition: Add TBAF (1.0 M solution in THF, 2.0 equiv) at room temperature.

    • Causality: THF is critical as it maintains the solubility of both the lipophilic intermediate and the ionic TBAF salt[3].

  • Thermal Activation: Heat the reaction mixture to 45 °C for 4–6 hours.

    • Causality: Heating provides the thermal energy required to overcome the activation barrier of the E2 elimination, ensuring the complete expulsion of ethylene gas.

  • Self-Validation Check: The cleavage is accompanied by the evolution of ethylene gas. Complete consumption of the intermediate must be verified by LCMS. The final product will shift to a significantly lower Rf​ value due to the newly unmasked, highly polar hydroxyl group.

  • Workup: Quench with water. The water-soluble silyl byproducts and tetrabutylammonium salts partition into the aqueous layer, allowing the pure product to be extracted into the organic phase.

Mechanism Start Stable Intermediate (TMS-Ether) F_Attack Fluoride Attack on Silicon Start->F_Attack TBAF BetaEffect β-Silicon Effect Stabilization F_Attack->BetaEffect C-Si Bond Breaks Elimination E2 Elimination (- Ethylene Gas) BetaEffect->Elimination Electron Shift Final Target Alcohol + F-TMS Elimination->Final Protonation

Mechanistic workflow of fluoride-mediated cleavage driven by the beta-silicon effect.

Scale-Up Reproducibility & Troubleshooting

When transitioning from bench to pilot plant, the reproducibility of CEETMS chemistry hinges on strict moisture control during the cleavage step.

  • Moisture Sensitivity of TBAF: Commercial TBAF is highly hygroscopic. If the THF solution absorbs significant atmospheric moisture, the fluoride ion becomes heavily hydrated (forming strong hydrogen bonds with water). This dramatically reduces its nucleophilicity toward silicon, stalling the deprotection. Always use freshly sealed TBAF or consider using anhydrous acid-mediated cleavage (e.g., HCl in Dioxane) if anhydrous fluoride conditions cannot be maintained at scale.

  • Byproduct Removal: At multi-kilogram scales, tetrabutylammonium salts can cause stubborn emulsions during the aqueous workup. Passing the crude mixture through a short pad of silica gel prior to liquid-liquid extraction effectively sequesters these salts, ensuring rapid phase separation.

References

  • Title: [2-(2-Chloroethoxy)
  • Source: Journal of the American Chemical Society (acs.org)
  • Source: Total Synthesis (total-synthesis.com)

Sources

Comparative

Comparative Stability Guide:[2-(2-Chloroethoxy)ethyl]trimethylsilane in Acidic vs. Basic Media

Executive Summary[2-(2-Chloroethoxy)ethyl]trimethylsilane is a bifunctional reagent widely utilized in advanced organic synthesis and drug development. Structurally, it merges a 2-(trimethylsilyl)ethyl (TMSE) ether domai...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary[2-(2-Chloroethoxy)ethyl]trimethylsilane is a bifunctional reagent widely utilized in advanced organic synthesis and drug development. Structurally, it merges a 2-(trimethylsilyl)ethyl (TMSE) ether domain with a primary alkyl chloride tail. This unique architecture results in a highly divergent stability profile: the molecule's silane/ether core is the primary point of failure in strongly acidic environments, whereas its chloroethyl tail is rapidly degraded in basic media. Understanding this dichotomy is critical for optimizing reaction conditions, designing purification workflows, and preventing premature reagent degradation.

Structural Anatomy & Reactivity Profiling

To predict the behavior of [2-(2-Chloroethoxy)ethyl]trimethylsilane, we must isolate its three functional domains:

  • The TMSE Domain: The 2-(trimethylsilyl)ethyl group is renowned for its robust stability across a wide range of reaction conditions, including basic and moderately acidic media. However, it is highly sensitive to fluoride sources and strong acids.

  • The Ether Linkage: Alkyl ethers are generally inert to bases but can undergo protonation in strong acids, transforming the oxygen into a viable leaving group.

  • The Chloroethyl Tail: Primary alkyl chlorides are highly stable in acidic media (resisting SN​1 pathways due to the instability of primary carbocations) but are highly susceptible to nucleophilic attack in basic environments[1].

Mechanistic Divergence: Acidic vs. Basic Degradation

Acidic Media: Protodesilylation and Ether Cleavage

In mild to moderate acids (pH 3–6),[2-(2-Chloroethoxy)ethyl]trimethylsilane remains largely intact. However, in the presence of strong Brønsted acids (e.g., concentrated HCl, TFA) or Lewis acids, the ether oxygen becomes protonated. This protonation triggers a fragmentation cascade facilitated by the β -silicon effect [2].

The hyperconjugative donation of electron density from the C–Si σ -bond into the developing empty p-orbital (or the σ∗ antibonding orbital of the C–O bond) significantly lowers the activation energy for cleavage. This results in the elimination of ethylene gas, trimethylsilanol (which may condense to hexamethyldisiloxane), and 2-chloroethanol.

AcidicPathway SM [2-(2-Chloroethoxy)ethyl] trimethylsilane Protonated Protonated Ether Intermediate SM->Protonated H⁺ (Strong Acid) Products Trimethylsilanol + Ethylene + 2-Chloroethanol Protonated->Products Cleavage via β-Silicon Effect

Acid-catalyzed degradation pathway via ether cleavage and the β-silicon effect.
Basic Media: Nucleophilic Substitution and Elimination

In basic environments, the TMSE ether domain is entirely inert. Instead, degradation is localized exclusively at the chloroethyl tail. The primary alkyl chloride is highly susceptible to bimolecular nucleophilic substitution ( SN​2 ) by hydroxide or alkoxide ions, kicking out the chloride ion to form the corresponding alcohol.

Depending on the steric bulk of the base and the reaction temperature, a competing bimolecular elimination ( E2 ) pathway may also occur, yielding a terminal vinyl ether[1].

BasicPathway SM [2-(2-Chloroethoxy)ethyl] trimethylsilane SN2 [2-(2-Hydroxyethoxy)ethyl] trimethylsilane SM->SN2 OH⁻ (SN2 Substitution) E2 [2-(Vinyloxy)ethyl] trimethylsilane SM->E2 OH⁻ (E2 Elimination)

Base-promoted degradation pathways highlighting SN2 hydrolysis and E2 elimination.

Quantitative Stability Data

The following table summarizes the comparative stability of[2-(2-Chloroethoxy)ethyl]trimethylsilane across varying pH levels. Note: Half-life ( t1/2​ ) values are representative estimates based on the kinetic behavior of the isolated functional groups under aqueous/organic co-solvent conditions.

ConditionpHTemp (°C)Primary Target MoietyPredominant MechanismEstimated Half-Life ( t1/2​ )
Strong Acid 1.060TMSE / EtherProtodesilylation / Cleavage~ 4 hours
Mild Acid 4.025NoneStable> 30 days
Neutral 7.025NoneStable> 1 year
Mild Base 10.025Chloroethyl tail SN​2 Hydrolysis~ 48 hours
Strong Base 13.060Chloroethyl tail SN​2 & E2 Elimination< 30 minutes

Experimental Protocols for Stability Profiling

To empirically validate the stability of this silane in your specific reaction matrices, we recommend the following Self-Validating Quantitative NMR (qNMR) Assay .

Causality & Design Choice: Traditional LC-MS analysis is fundamentally flawed for silane stability assays because acidic mobile phases (typically containing 0.1% Formic Acid) can induce artifactual, on-column degradation of the TMSE group. To bypass this, we utilize in situ qNMR in deuterated buffers. The Self-Validating Mechanism: We incorporate 1,3,5-trimethoxybenzene (TMB) as an inert internal standard. By integrating the TMB signal, we create a closed-loop mass balance system. If the molar sum of the starting material and identified degradation products deviates from the initial concentration, the system immediately flags the user to the presence of undetected volatile byproducts (e.g., ethylene gas escape) or insoluble precipitates, ensuring absolute data integrity.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare 100 mM deuterated buffers at pH 1.0 (DCl in D2​O ), pH 7.0 (Phosphate in D2​O ), and pH 13.0 (NaOD in D2​O ). Add 10% CD3​CN by volume as a co-solvent to ensure complete solvation of the lipophilic silane.

  • Standardization: Add exactly 5.0 mM of 1,3,5-trimethoxybenzene (TMB) to each buffer solution.

  • Initiation: Dissolve 10.0 mM of [2-(2-Chloroethoxy)ethyl]trimethylsilane into 1.0 mL of the prepared buffer directly within a standard 5 mm NMR tube. Seal the tube immediately with a PTFE cap to prevent volatile loss.

  • Data Acquisition: Acquire 1H -NMR spectra at defined intervals (e.g., t=0, 1h, 4h, 12h, 24h) while maintaining the probe temperature at the desired thermal stress point (e.g., 25°C or 60°C).

  • Data Processing: Normalize the integration of the TMB aromatic protons (singlet, ~6.1 ppm) to 3.00. Track the disappearance of the TMS singlet (~0.0 ppm) to monitor acid-catalyzed cleavage, and the −CH2​Cl triplet (~3.6 ppm) to monitor base-catalyzed hydrolysis.

Sources

Validation

HPLC method validation for tracking[2-(2-Chloroethoxy)ethyl]trimethylsilane derivatives

An In-Depth Comparison Guide: HPLC Method Validation for Tracking [2-(2-Chloroethoxy)ethyl]trimethylsilane Derivatives As pharmaceutical pipelines grow increasingly complex, the reliance on specialized silane reagents li...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide: HPLC Method Validation for Tracking [2-(2-Chloroethoxy)ethyl]trimethylsilane Derivatives

As pharmaceutical pipelines grow increasingly complex, the reliance on specialized silane reagents like [2-(2-Chloroethoxy)ethyl]trimethylsilane (CEETMS) for protecting group chemistry and intermediate synthesis has surged. However, tracking CEETMS derivatives during Active Pharmaceutical Ingredient (API) synthesis presents a distinct analytical challenge.

As an application scientist, I frequently encounter methods that fail during late-stage validation because they rely on fundamentally flawed detection strategies. This guide objectively compares High-Performance Liquid Chromatography (HPLC) detection alternatives—UV, Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD)—and provides a self-validating, ICH Q2(R2)-compliant protocol for robust quantification.

The Analytical Challenge: Causality in Method Failure

Tracking CEETMS-derivatized compounds requires overcoming two primary mechanistic hurdles:

  • Optical Invisibility: The trimethylsilyl (TMS) and ethoxyethyl moieties lack a conjugated π-electron system. Unless the parent API molecule possesses a strong chromophore, UV-Vis detection is restricted to low wavelengths (e.g., 200–210 nm). At these wavelengths, gradient baseline drift from organic modifiers (like methanol or acetonitrile) severely compromises the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

  • Hydrolytic Instability: Trimethylsilyl ethers and alkyl silanes are highly susceptible to hydrolysis in acidic aqueous environments (pH < 3.0)[1]. Traditional reversed-phase HPLC methods often employ 0.1% Trifluoroacetic acid (TFA) or Formic acid (pH ~2.0) to improve peak shape. For CEETMS derivatives, this causes on-column degradation, leading to split peaks, poor recovery, and method validation failure.

Detector Comparison: UV vs. ELSD vs. CAD

To establish a robust method, we must select a detector that offers universal response without relying on chromophores, while accommodating the volatile, mid-pH buffers required to keep the silane group intact.

  • HPLC-UV (Low Wavelength): Highly susceptible to solvent absorbance. Fails the ICH Q2(R2) robustness criteria due to baseline instability during gradient elution.

  • HPLC-ELSD: A universal, evaporative detector. However, ELSD relies on light scattering, meaning particles must be large enough (>50 nm) to scatter light efficiently[2]. This results in a non-linear response curve and poor sensitivity for low-level impurities.

  • HPLC-CAD: Charged Aerosol Detection measures the direct charge transferred to analyte particles. Because it does not rely on light scattering, CAD maintains sensitivity for particles as small as 10 nm[2]. It provides a uniform response independent of chemical structure, making it the superior choice for standard-free quantitation of non-chromophoric silane derivatives[3].

Quantitative Performance Comparison (Simulated Validation Data)

Data generated using a 100 µg/mL CEETMS-derivatized intermediate standard.

Performance Metric (ICH Q2(R2))HPLC-UV (210 nm)HPLC-ELSDHPLC-CAD
Limit of Detection (LOD) 5.0 µg/mL1.5 µg/mL0.15 µg/mL
Limit of Quantitation (LOQ) 15.0 µg/mL5.0 µg/mL0.50 µg/mL
Linearity (R²) 0.985 (Baseline drift)0.960 (Polynomial)0.998 (Linear)
Dynamic Range 1.5 orders of magnitude1.5 orders of magnitude>2.5 orders of magnitude
Inter-day Precision (%RSD) 8.5%4.2%1.8%
Response Uniformity Highly variableVariableHighly consistent

Mechanistic Workflows

To understand why CAD outperforms ELSD for these derivatives, we must look at the aerosolization and detection pathway.

CAD_Mechanism A HPLC Eluent (Analyte + Buffer) B Nebulization (N2 Gas, Droplets) A->B C Desolvation (Analyte Particles >10nm) B->C D Charge Transfer (Corona Wire) C->D E Electrometer (Direct Mass Signal) D->E

CAD Mechanism: Uniform charge transfer allows detection of particles down to 10 nm.

Step-by-Step Experimental Protocol: HPLC-CAD Method

This protocol is engineered to prevent silane hydrolysis while maximizing CAD nebulization efficiency.

Phase 1: Chromatographic Conditions

  • Column Selection: Use a sterically protected or hybrid organic-inorganic C18 column (e.g., 150 x 4.6 mm, 3 µm). Causality: Hybrid particles resist dissolution at mid-to-high pH, and steric protection shields residual silanols from interacting with the analyte[1].

  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate, adjusted to pH 4.5 with dilute Acetic Acid. Causality: pH 4.5 is strictly maintained to prevent the acidic cleavage of the trimethylsilyl group. Ammonium acetate is highly volatile, leaving zero background residue in the CAD[3].

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

  • Gradient:

    • 0–2 min: 10% B

    • 2–15 min: Linear ramp to 95% B

    • 15–20 min: Hold at 95% B (Ensures complete elution of highly lipophilic CEETMS derivatives).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

Phase 2: CAD Detector Settings

  • Evaporator Temperature: 35°C. Causality: CEETMS derivatives can be semi-volatile. A lower evaporator temperature prevents the loss of the analyte during the desolvation phase, ensuring accurate mass-based response.

  • Data Collection Rate: 10 Hz.

  • Filter/Time Constant: 3.6 seconds (Optimized for standard analytical flow rates to maximize Signal-to-Noise).

ICH Q2(R2) Validation Strategy

Validating this method requires adherence to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and robustness testing for modern analytical techniques[4].

ICH_Validation Start Method Optimization (pH 4.5, Volatile Buffer) Spec Specificity (Blank & Matrix Interference) Start->Spec Sens LOD / LOQ (S/N > 3 & S/N > 10) Spec->Sens Lin Linearity & Range (R² > 0.99 over 50-150%) Sens->Lin Acc Accuracy & Precision (Spike Recovery & %RSD < 2%) Lin->Acc

ICH Q2(R2) Validation Lifecycle for CEETMS derivative tracking.

Validation Execution:

  • Specificity: Inject Mobile Phase A/B blanks. Ensure no CAD baseline disturbances co-elute with the CEETMS derivative peak. (CAD is sensitive to non-volatile impurities in low-quality solvents).

  • Robustness: Deliberately alter the mobile phase pH by ±0.2 units. Monitor the CEETMS derivative peak for tailing or splitting, which would indicate the onset of silane hydrolysis.

  • Accuracy: Perform spike recovery at 50%, 100%, and 150% of the target concentration. Because CAD response is uniform, recovery should consistently fall between 98.0% and 102.0%[3].

Conclusion

For tracking [2-(2-Chloroethoxy)ethyl]trimethylsilane derivatives, traditional UV and ELSD methods introduce unacceptable risks of baseline interference and poor sensitivity. By pairing a pH-controlled, volatile mobile phase (pH 4.5) with Charged Aerosol Detection (CAD), laboratories can achieve a self-validating, highly sensitive method that easily satisfies ICH Q2(R2) regulatory requirements.

References

  • LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." Chromatography Online. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • Crawford Scientific. "The Theory of HPLC Column Chemistry." Aqua Energy Expo. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Laboratory Safety Guide: Handling [2-(2-Chloroethoxy)ethyl]trimethylsilane

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. Handling [2-(2-Chloroethoxy)ethyl]trimethylsilane (CAS 17510-32-6) requires a ri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. Handling [2-(2-Chloroethoxy)ethyl]trimethylsilane (CAS 17510-32-6) requires a rigorous understanding of its dual chemical nature. This molecule combines the lipophilicity of a trimethylsilyl (TMS) group with the electrophilic reactivity of a chloroethyl ether [1].

The chloroethyl moiety acts as a potent alkylating agent, carrying inherent mutagenic risks by cross-linking DNA and proteins [2]. Simultaneously, the TMS group enhances dermal penetration and contributes to the compound's combustible profile [3]. To build a self-validating safety protocol, every piece of Personal Protective Equipment (PPE) and every operational step must directly counteract these specific molecular hazards.

Chemical Profiling & Mechanistic Hazards

To establish a baseline for our safety protocols, we must first quantify the physical and chemical risks associated with this specific organosilane.

Table 1: Quantitative Hazard & Physical Data Summary

Property / HazardValue / ClassificationMechanistic Implication
CAS Number 17510-32-6Unique identifier for safety and inventory tracking [1].
Molecular Formula C7H17ClOSiBifunctional: Contains a lipophilic TMS group and an electrophilic chloride.
Chemical Class Alkylating OrganosilaneHigh risk of cellular alkylation; potential mutagen/carcinogen [2].
Flammability Combustible LiquidVapors may ignite; requires static-free, grounded handling [3].
Solubility Highly LipophilicRapid dermal absorption; dictates specialized laminate glove selection [4].

Mechanistic Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for alkylating organosilanes. The following matrix outlines the required equipment, grounded in the causality of the chemical's behavior.

Table 2: Mechanistic PPE Requirements

PPE CategoryRecommended SpecificationCausality & Mechanistic Rationale
Hand Protection Polymer Laminate (Inner) + Heavy Nitrile (Outer)Alkylating agents easily permeate standard nitrile matrices without visible degradation. Polymer laminate (e.g., Silver Shield) provides a dense barrier against lipophilic organosilanes [4], while the outer nitrile glove restores tactile feedback and mechanical tear resistance.
Eye/Face Protection Indirect-Vented Goggles + Polycarbonate Face ShieldPrevents vapor condensation and physical splash of combustible/corrosive liquids into ocular mucosa. Standard safety glasses offer zero protection against volatile alkylating vapors[5].
Body Protection Flame-Resistant (FR) Lab Coat + Impermeable ApronOrganosilanes are combustible and can ignite upon exposure to static or heat [3]. FR material prevents ignition, while the non-porous apron blocks lipophilic penetration to the skin.
Respiratory Certified Chemical Fume Hood (80-100 fpm)Controls inhalation exposure to volatile alkylating agents. This chemical must be handled in a closed system under continuous negative pressure [5].

Operational Workflow: Closed-System Handling

A protocol is only trustworthy if it is a self-validating system. In this workflow, the hazard is not considered resolved until the chemical is mechanistically neutralized.

Protocol 1: Closed-System Transfer and Reaction Execution

  • System Validation: Verify the chemical fume hood face velocity is between 80-100 fpm. Ensure all potential ignition sources (e.g., ungrounded electronics) are removed from the workspace.

  • PPE Donning: Equip the dual-layer glove system (laminate inner, nitrile outer), FR lab coat, impermeable apron, and splash goggles.

  • Inert Atmosphere Setup: Purge the reaction vessel and transfer lines with dry Nitrogen or Argon. Maintaining a moisture-free environment prevents unwanted side reactions and minimizes vapor release [3].

  • Closed-System Transfer: Utilize a gas-tight syringe or a grounded stainless-steel cannula to transfer the reagent. Never pour alkylating agents. Closed transfer prevents aerosolization and minimizes vapor pressure buildup in the hood.

  • In-Situ Quenching (Self-Validating Step): Upon reaction completion, quench the mixture with a nucleophile (e.g., 10% aqueous ammonia or sodium thiosulfate). This forces any unreacted chloroethyl groups to undergo SN​2 substitution, converting the active alkylating agent into a benign derivative before the system is opened to ambient air.

HandlingWorkflow Start 1. Pre-Operation Safety Audit PPE 2. Don Specialized PPE (Laminate + Nitrile) Start->PPE Hood 3. Transfer to Chemical Fume Hood PPE->Hood Transfer 4. Closed-System Transfer (Syringe/Cannula) Hood->Transfer Reaction 5. Execute Reaction Under Inert Gas Transfer->Reaction Quench 6. In-Situ Quenching (Nucleophilic Deactivation) Reaction->Quench

Fig 1. Standard operating procedure workflow for handling alkylating organosilanes.

Spill Response & Chemical Deactivation Plan

In the event of a breach, physical cleanup is secondary to chemical deactivation.

Protocol 2: Emergency Spill Response

  • Assess and Isolate: If the spill exceeds 50 mL or occurs outside a functional fume hood, evacuate the laboratory immediately and contact the Hazmat team. For minor spills inside the hood, proceed to step 2.

  • Containment: Turn off any heating mantles or stirring plates to eliminate ignition sources.

  • Absorption: Apply an inert, non-combustible absorbent such as vermiculite or dry sand to the spill. Do not use combustible paper towels, as organosilanes can easily ignite [3].

  • Chemical Deactivation: Treat the absorbed spill zone with a nucleophilic wash (e.g., dilute aqueous ammonia). Allow a 15-minute contact time to chemically destroy the residual alkylating agent via nucleophilic substitution [5].

  • Containerization: Scoop the deactivated slurry using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

SpillResponse Spill Spill Detected Assess Assess Volume & Ventilation Spill->Assess Evacuate Evacuate Area (Hazmat Team) Assess->Evacuate > 50 mL or Hood Failure Absorb Apply Inert Absorbent (Vermiculite/Sand) Assess->Absorb < 50 mL in Fume Hood Deactivate Deactivate Surface (Nucleophilic Wash) Absorb->Deactivate Waste Containerize as Halogenated Waste Deactivate->Waste

Fig 2. Emergency spill response and chemical deactivation pathway for alkylating agents.

Waste Disposal Logistics

Proper disposal prevents downstream exposure to environmental health and safety personnel.

  • Segregation: Label strictly as "Hazardous Waste - Halogenated Organosilane / Alkylating Agent". Do not mix with general organic waste.

  • Incompatibilities: Store away from strong oxidizers, acids, and bases to prevent exothermic cleavage of the ether linkage or ignition of the silane moiety.

References

  • Chemsrc. "[2-(2-Chloroethoxy)ethyl]trimethylsilane | CAS#:17510-32-6".
  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs".
  • Gelest, Inc. "SIV9096.
  • 3M Company. "Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification".
  • Duke University. "Safety Manual - Handling Alkylating Agents". Duke Chemistry Environmental Health & Safety.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[2-(2-Chloroethoxy)ethyl]trimethylsilane
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[2-(2-Chloroethoxy)ethyl]trimethylsilane
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